molecular formula C12H16N2O3 B13520253 3-(2-Methyl-5-nitrophenoxy)piperidine

3-(2-Methyl-5-nitrophenoxy)piperidine

Katalognummer: B13520253
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: ZIVJMEVTMFDGOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methyl-5-nitrophenoxy)piperidine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure incorporates a piperidine ring, a privileged scaffold in drug discovery known to contribute to a wide spectrum of biological activities . The piperidine moiety is frequently explored for its potential in modulating biological targets, and its derivatives have been extensively studied for applications in central nervous system (CNS) disorders, anti-ulcer therapies, and anti-inflammatory treatments . Researchers value this compound as a key synthetic intermediate or building block for constructing more complex molecules. The presence of the nitro group and the ether linkage on the aromatic ring offers versatile sites for further chemical modification, such as reduction to an aniline or participation in nucleophilic substitution reactions, enabling the exploration of diverse structure-activity relationships (SAR) . This makes 3-(2-Methyl-5-nitrophenoxy)piperidine a valuable tool for medicinal chemists working in hit-to-lead and lead optimization campaigns. Its primary research applications include use as a standard in analytical method development, a reactant in the synthesis of compound libraries for high-throughput screening, and a precursor for molecules with potential pharmacological activity. Please note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H16N2O3

Molekulargewicht

236.27 g/mol

IUPAC-Name

3-(2-methyl-5-nitrophenoxy)piperidine

InChI

InChI=1S/C12H16N2O3/c1-9-4-5-10(14(15)16)7-12(9)17-11-3-2-6-13-8-11/h4-5,7,11,13H,2-3,6,8H2,1H3

InChI-Schlüssel

ZIVJMEVTMFDGOK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCNC2

Herkunft des Produkts

United States
Foundational & Exploratory

Navigating the Molecular Landscape: A Technical Guide to the Molecular Weight and Exact Mass of 3-(2-Methyl-5-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, a profound understanding of a compound's fundamental physicochemical properties is paramount. Among these, molecular weight and exact mass stand as cornerstone parameters, guiding everything from synthesis and purification to analytical characterization and pharmacokinetic profiling. This in-depth technical guide focuses on a specific molecule of interest, 3-(2-Methyl-5-nitrophenoxy)piperidine, to elucidate the significance and determination of these critical attributes.

Core Molecular Attributes

The foundational identity of 3-(2-Methyl-5-nitrophenoxy)piperidine is defined by its molecular formula, C12H16N2O3. From this, we can derive its key mass-related properties.

PropertyValueUnit
Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol g/mol
Exact Mass 236.11609238 DaDa

These values, while seemingly similar, convey distinct and crucial information for the discerning scientist.

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

Understanding the distinction between molecular weight and exact mass is fundamental to its application in research.

  • Molecular Weight (or Molar Mass) : This value represents the weighted average mass of a molecule's constituent atoms, taking into account the natural isotopic abundance of each element.[1] For instance, carbon is primarily ¹²C, but a small fraction exists as ¹³C. The molecular weight reflects this natural distribution. It is the value typically used in stoichiometric calculations for chemical reactions and for preparing solutions of a specific molarity.

  • Exact Mass : In contrast, the exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[2][3] This value is of paramount importance in high-resolution mass spectrometry, where the ability to measure mass with exceptional accuracy allows for the unambiguous determination of a compound's elemental composition.

The following diagram illustrates the conceptual relationship between a molecule's formula and its derived mass properties.

G cluster_input Core Identity cluster_output Mass Properties A Molecular Formula C12H16N2O3 B Molecular Weight (Average Mass) 236.27 g/mol A->B Isotopic Averages C Exact Mass (Monoisotopic Mass) 236.11609238 Da A->C Most Abundant Isotopes

Caption: Derivation of Molecular Weight and Exact Mass from the Molecular Formula.

Experimental Determination and Its Implications

The theoretical values presented are confirmed and utilized through sophisticated analytical techniques, primarily mass spectrometry.

Methodological Approach: High-Resolution Mass Spectrometry (HRMS)

A robust protocol for the determination of the exact mass of 3-(2-Methyl-5-nitrophenoxy)piperidine would involve High-Resolution Mass Spectrometry, often coupled with a chromatographic separation method like Ultra-Performance Liquid Chromatography (UPLC).

Experimental Workflow:

  • Sample Preparation : A dilute solution of the synthesized and purified 3-(2-Methyl-5-nitrophenoxy)piperidine is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Chromatographic Separation (Optional but Recommended) : The sample is injected into a UPLC system to separate the target compound from any potential impurities, ensuring a pure analyte enters the mass spectrometer.

  • Ionization : Electrospray Ionization (ESI) is a common and gentle ionization technique suitable for this molecule, which will likely form a protonated molecular ion [M+H]⁺.

  • Mass Analysis : The ionized sample is introduced into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument. These instruments have the capability to measure mass-to-charge ratios (m/z) to several decimal places.

  • Data Analysis : The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion. The measured m/z value is then used to calculate the experimental exact mass of the neutral molecule. This experimental value is then compared to the theoretical exact mass (236.11609238 Da) to confirm the elemental composition.

The following diagram outlines this experimental workflow.

G A Sample Preparation B UPLC Separation A->B C Electrospray Ionization (ESI) B->C D High-Resolution Mass Analysis (e.g., Orbitrap, TOF) C->D E Data Analysis & Mass Confirmation D->E

Caption: Workflow for the Experimental Determination of Exact Mass.

Causality in Experimental Choices
  • Why HRMS? Low-resolution mass spectrometry can confirm the nominal mass (236 Da) but cannot distinguish between molecules with the same nominal mass but different elemental compositions. HRMS provides the necessary precision to confirm the molecular formula C12H16N2O3.

  • Why ESI? Electrospray is a "soft" ionization technique that minimizes fragmentation, ensuring that the primary ion observed is the molecular ion (or a simple adduct like [M+H]⁺), which is essential for determining the molecular mass.

Trustworthiness Through Self-Validation

The described protocol is inherently self-validating. The high degree of accuracy of the mass measurement provides a strong level of confidence in the assigned elemental composition. A match between the experimental exact mass and the theoretical value to within a few parts per million (ppm) is considered a confirmation of the molecular formula. This level of certainty is critical in drug development, where precise molecular identification is a regulatory requirement.

Conclusion

For researchers and scientists engaged in the development of novel chemical entities like 3-(2-Methyl-5-nitrophenoxy)piperidine, a precise understanding and application of molecular weight and exact mass are indispensable. While molecular weight is the workhorse for synthetic and solution-based chemistry, the exact mass, determined through high-resolution mass spectrometry, provides the definitive confirmation of a molecule's elemental composition. This technical guide underscores the importance of these two fundamental parameters and outlines the authoritative methods for their determination, ensuring the integrity and accuracy of foundational research data.

References

  • Wikipedia. C12H16N2O3. [Link]

  • National Institute of Standards and Technology. Cyclobarbital. [Link]

  • PubChem. Hexobarbital. [Link]

  • National Institute of Standards and Technology. Hexobarbital. [Link]

  • PubChem. Cyclobarbital. [Link]

Sources

Pharmacological Profiling and Receptor Binding Affinity of 3-(2-Methyl-5-nitrophenoxy)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the compound 3-(2-Methyl-5-nitrophenoxy)piperidine (CAS: 1307571-95-4) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged, versatile pharmacophore. Its unique structural topology—combining a basic piperidine ring, a flexible ether linkage, and a functionalized nitroaromatic system—makes it an ideal scaffold for designing high-affinity ligands.

This technical guide dissects the receptor binding affinity of this scaffold, focusing on its established role in dual Histamine H3 (H3R) and Sigma-1 (σ1R) receptor modulation , as well as its utility as a hinge-binding and linker motif in Type II kinase inhibitors (e.g., ABL/KIT and MERTK/AXL) .

Pharmacophoric Architecture & Mechanistic Causality

To understand the binding affinity of 3-(2-Methyl-5-nitrophenoxy)piperidine, we must deconstruct its structure and explain the thermodynamic causality behind its receptor interactions.

The Piperidine Moiety (The Basic Anchor)

The unsubstituted secondary amine of the piperidine ring is the primary pharmacophoric anchor. At physiological pH (7.4), this nitrogen is protonated, allowing it to form a critical, charge-reinforced salt bridge with highly conserved aspartate residues within G-protein coupled receptors (GPCRs)—specifically Asp114 in the human H3R and Asp126 in the σ1R.

  • Causality: Steric bulk on this nitrogen (e.g., substituting piperidine with an N-methyl piperazine) drastically reduces σ1R affinity because the tertiary amine restricts the conformational flexibility required to fit into the narrow σ1R binding pocket .

The Ether Linkage (The Conformational Hinge)

The oxygen atom connecting the piperidine ring to the aromatic system serves a dual purpose. It acts as a hydrogen-bond acceptor, but more importantly, it provides rotational degrees of freedom.

  • Causality: This flexibility allows the aromatic "tail" to navigate the tortuous, hydrophobic channels of target receptors, minimizing the entropic penalty of binding. Furthermore, the C3 stereocenter on the piperidine ring dictates the spatial trajectory of this ether linkage, meaning enantiomeric resolution is strictly required to isolate the eutomer with peak receptor affinity.

The 2-Methyl-5-nitrophenoxy System (The Hydrophobic Flag)

The aromatic ring engages in robust π−π stacking interactions with aromatic residues (such as Tyr, Phe, or Trp) in the receptor's hydrophobic sub-pockets.

  • Causality: The nitro group (-NO₂) acts as a strong, directional hydrogen-bond acceptor. Concurrently, the ortho-methyl group acts as a steric "flag." In the context of kinase inhibition (e.g., ABL/KIT), this methyl group forces the molecule into a specific dihedral angle that perfectly complements the deep hydrophobic pocket of the kinase's inactive (DFG-out) conformation .

Dual Receptor Targeting: H3R and σ1R Pathways

Recent drug development paradigms prioritize polypharmacology—designing a single ligand to hit multiple disease-modifying targets. The 3-(2-Methyl-5-nitrophenoxy)piperidine scaffold is a prime candidate for dual H3R/σ1R targeting, which yields synergistic antinociceptive (pain-relieving) and cognitive benefits.

G Ligand 3-(2-Methyl-5-nitrophenoxy) piperidine Scaffold H3R Histamine H3 Receptor (Antagonism) Ligand->H3R Sigma1 Sigma-1 Receptor (Modulation) Ligand->Sigma1 cAMP Decrease cAMP Increase Neurotransmitters H3R->cAMP Ca2 Ca2+ Regulation ER Stress Relief Sigma1->Ca2 Neuro Antinociceptive & Cognitive Benefits cAMP->Neuro Ca2->Neuro

Fig 1: Dual H3R and σ1R signaling pathway modulated synergistically by the piperidine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the superiority of the piperidine scaffold over alternatives, the following table summarizes the comparative binding affinities ( Ki​ ) derived from competitive radioligand binding assays .

Scaffold TypeStructural ModificationhH3R Affinity ( Ki​ , nM) σ1​R Affinity ( Ki​ , nM)Mechanistic Rationale
PiperazineN-methyl substitution3.171531.0Tertiary amine restricts conformational fit in the σ1​R pocket.
Piperidine Unsubstituted basic amine 7.70 3.64 Optimal salt-bridge formation with Asp126 ( σ1​R ).
Pyridyl-PiperidineAromatic extension6.204.50Enhanced π−π stacking in deep hydrophobic clefts.

Note: The unsubstituted piperidine ring achieves a near 1:1 balanced affinity profile for both receptors, making it the optimal starting point for dual-targeting drug design.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To accurately determine the receptor binding affinity ( Ki​ ) of 3-(2-Methyl-5-nitrophenoxy)piperidine derivatives, a robust, self-validating radioligand displacement assay is required. The following protocol embeds internal controls to mathematically guarantee data integrity.

Workflow Step1 1. Membrane Prep Harvest H3R/σ1R expressing CHO cells Step2 2. Incubation Add[3H]-Ligand + Piperidine Scaffold Step1->Step2 Step3 3. Filtration Rapid vacuum filtration via GF/B filters Step2->Step3 Step4 4. Washing 3x Ice-cold buffer to remove unbound ligand Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting (LSC) Step4->Step5 Step6 Step6 Step5->Step6

Fig 2: Self-validating radioligand binding assay workflow for precise receptor affinity profiling.

Step-by-Step Methodology & Causality

Step 1: Membrane Preparation

  • Action: Cultivate Chinese Hamster Ovary (CHO) cells stably transfected with human H3R or σ1R. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Causality: Utilizing stably transfected CHO cells ensures a high, consistent receptor density ( Bmax​ ). This maximizes the specific binding signal, ensuring a high signal-to-noise ratio necessary for detecting low-nanomolar affinities.

Step 2: Competitive Incubation

  • Action: In a 96-well plate, incubate 50 µg of membrane protein with a fixed concentration of a tritiated reference ligand (e.g., [3H]−Nα−methylhistamine for H3R) and varying concentrations of the 3-(2-Methyl-5-nitrophenoxy)piperidine derivative (10⁻¹⁰ to 10⁻⁴ M).

  • Causality: The radioligand and the test compound compete for the same orthosteric binding site. Measuring the displacement of the radioligand allows for the generation of a sigmoidal dose-response curve.

Step 3: Filtration & Trapping

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

  • Causality: PEI is a cationic polymer. Pre-soaking the filters neutralizes the inherent negative charge of the glass fibers. This prevents the positively charged piperidine ligand from binding non-specifically to the filter, ensuring that only receptor-bound radioligand is captured.

Step 4: Washing

  • Action: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Causality: The use of ice-cold buffer drastically slows down the dissociation rate ( koff​ ) of the receptor-ligand complex, preventing the loss of specific binding during the washing phase.

Step 5 & 6: Quantification and Self-Validation

  • Action: Add scintillation cocktail and quantify radioactivity using a Liquid Scintillation Counter. Calculate the IC50​ and convert it to Ki​ using the Cheng-Prusoff equation.

  • Self-Validating Mechanism: On every assay plate, include a full concentration-response curve of a known reference standard (e.g., Pitolisant for H3R). Calculate the Z'-factor using the positive control (total binding) and negative control (non-specific binding).

  • Causality: A Z'-factor 0.5 mathematically proves that the assay's dynamic range is sufficiently wide and the data variance is low enough to distinguish true binding affinity from experimental noise. If the Z'-factor falls below 0.5, the plate is automatically rejected, ensuring absolute scientific integrity.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties . National Institutes of Health (PMC). URL:[Link]

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor . ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • Discovery of novel macrocyclic MERTK/AXL dual inhibitors . National Institutes of Health (PubMed). URL:[Link]

Preclinical In Vitro Toxicity Profiling of 3-(2-Methyl-5-nitrophenoxy)piperidine: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(2-Methyl-5-nitrophenoxy)piperidine represents a highly specific structural motif often utilized as an intermediate or pharmacophore in the synthesis of targeted therapeutics, including kinase inhibitors (e.g., ABL/KIT and MERTK/AXL dual inhibitors)[1][2]. While the incorporation of this moiety can enhance target binding affinity, it introduces profound toxicological liabilities. As a Senior Application Scientist, I approach the in vitro toxicity profiling of this compound not merely as a checklist of regulatory assays, but as a mechanistic deconstruction of its structural toxophores.

This whitepaper outlines a rigorous, self-validating in vitro screening strategy designed to evaluate the specific risks associated with this molecule: the mutagenic potential of the nitroaromatic group and the cardiotoxic liability of the basic piperidine ring.

Structural Toxophore Analysis: The Causality of Toxicity

Understanding the why behind our experimental choices requires a deep dive into the molecule's structural biology. The toxicity of 3-(2-Methyl-5-nitrophenoxy)piperidine is driven by two distinct functional groups:

The Nitroaromatic Moiety (2-Methyl-5-nitrophenoxy)

Nitroaromatic compounds are notoriously associated with idiosyncratic toxicity, mutagenicity, and hepatotoxicity[3][4]. The mechanism of toxicity is fundamentally driven by bioreduction. In biological systems, the nitro group undergoes single- or two-electron reduction catalyzed by flavoenzymes (e.g., nitroreductases, cytochrome P450 reductase)[5][6].

  • Single-Electron Reduction: Generates a highly reactive nitro anion radical. In the presence of oxygen, this radical undergoes redox cycling, generating superoxide anions (O₂•−) and leading to severe oxidative stress and mitochondrial dysfunction (specifically Complex I inhibition)[3][5].

  • Two-Electron Reduction: Yields nitroso and hydroxylamine intermediates. These are potent electrophiles that covalently bind to nucleophilic sites on DNA and proteins, resulting in direct DNA damage and positive Ames test results[5][6].

The Piperidine Ring

The piperidine moiety is a basic, lipophilic amine. Compounds containing this substructure are classic pharmacophores for binding within the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The basic nitrogen interacts via cation-π interactions with aromatic residues (e.g., Tyr652, Phe656) lining the hERG pore. This interaction blocks the rapid delayed rectifier potassium current (I_Kr), posing a significant risk for QT interval prolongation and lethal Torsades de Pointes (TdP) arrhythmias[7][8].

Bioactivation N1 3-(2-Methyl-5-nitrophenoxy)piperidine (Parent Compound) N2 Enzymatic Reduction (Flavoenzymes / CYP450) N1->N2 N3 Nitro Anion Radical (Reactive Intermediate) N2->N3 N4 Superoxide Anion (O2•−) & Oxidative Stress N3->N4 Reaction with O2 N5 Nitroso & Hydroxylamine Derivatives N3->N5 Further Reduction N7 Mitochondrial Dysfunction & Hepatotoxicity N4->N7 ATP Depletion N6 DNA Damage & Mutagenesis (Ames Positive) N5->N6 Electrophilic Attack

Mechanistic bioactivation pathway of the nitroaromatic toxophore.

Comprehensive In Vitro Toxicity Profiling Strategy

To accurately profile this compound, we must deploy a tiered, self-validating experimental framework.

Workflow W1 Tier 1: Genotoxicity (OECD 471 Ames Test) D1 Evaluate Mutagenic Potential (S. typhimurium / E. coli) W1->D1 W2 Tier 2: Cardiotoxicity (ICH S7B hERG Assay) D2 Assess QT Prolongation Risk (Patch-Clamp Electrophysiology) W2->D2 W3 Tier 3: Hepatotoxicity (HepG2 High-Content Screening) D3 Monitor Mitochondrial Health & ROS Generation W3->D3 D1->W2 D2->W3

Tiered in vitro toxicity screening workflow.

Assay 1: Bacterial Reverse Mutation Test (OECD 471)

Rationale: Given the propensity of nitroaromatics to form DNA-reactive hydroxylamines, the Ames test is the mandatory first-line assay[9]. Protocol (Plate Incorporation Method):

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA overnight. Causality note: E. coli WP2 uvrA is specifically included because it detects cross-linking and oxidative mutagens, which is critical for ROS-generating nitroaromatics[10].

  • Metabolic Activation: Prepare a 10% v/v mammalian liver post-mitochondrial fraction (S9 mix) from Aroclor 1254-induced rats to simulate hepatic metabolism.

  • Exposure: Combine 0.1 mL of bacterial suspension, 0.1 mL of the test compound (at 5 concentrations ranging from 1.5 to 5000 µ g/plate ), and 0.5 mL of S9 mix (or buffer for non-activated conditions) into 2.0 mL of molten top agar containing trace histidine/tryptophan.

  • Incubation & Scoring: Pour onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

  • Self-Validating System: The assay is only valid if concurrent positive controls (e.g., 2-Nitrofluorene for TA98, Sodium Azide for TA1535) induce a ≥3-fold increase in revertants, and vehicle controls (DMSO) remain within historical spontaneous reversion limits.

Assay 2: In Vitro hERG Patch Clamp Assay (ICH S7B)

Rationale: The basic piperidine ring necessitates rigorous electrophysiological evaluation to assess proarrhythmic risk prior to any in vivo testing[11][12]. Protocol (Whole-Cell Patch-Clamp):

  • Cell Preparation: Culture HEK293 cells stably transfected with the hERG gene (KCNH2) on glass coverslips.

  • Electrophysiology Setup: Transfer a coverslip to a recording chamber perfused with extracellular solution (37°C). Establish a gigaseal (>1 GΩ) using a borosilicate glass micropipette filled with intracellular solution, then rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (to activate and inactivate channels), followed by a step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 3-(2-Methyl-5-nitrophenoxy)piperidine at escalating concentrations (e.g., 0.1, 1, 10, 30 µM). Wait for steady-state block (typically 3–5 minutes per concentration).

  • Self-Validating System: Baseline tail current must remain stable (<10% rundown) for 5 minutes prior to drug application. Moxifloxacin (a known hERG blocker) is used as a positive control to validate assay sensitivity[12].

Assay 3: Hepatotoxicity via High-Content Screening (HCS)

Rationale: Nitroaromatics frequently cause idiosyncratic hepatotoxicity via mitochondrial complex I inhibition and ATP depletion[3]. Protocol (Multiparametric HCS):

  • Cell Seeding: Seed HepG2 cells in 384-well collagen-coated plates at 5,000 cells/well. Incubate for 24 hours.

  • Treatment: Treat cells with the test compound (0.1–100 µM) for 24 hours.

  • Fluorescent Staining: Add a dye cocktail containing Hoechst 33342 (nuclear morphology/cell count), TMRE (mitochondrial membrane potential, ΔΨm ), and DCFDA (cellular ROS).

  • Imaging & Analysis: Image using an automated confocal high-content imager. Quantify nuclear condensation, loss of TMRE fluorescence (depolarization), and increase in DCFDA fluorescence (oxidative stress).

  • Self-Validating System: Rotenone (a known Complex I inhibitor) serves as a positive control for mitochondrial depolarization, validating the assay's sensitivity to nitroaromatic-induced ATP depletion.

Quantitative Data Presentation

Based on the structural pharmacophores of 3-(2-Methyl-5-nitrophenoxy)piperidine, the following table summarizes the anticipated in vitro toxicity profile derived from analogous nitroaromatic-piperidine compounds.

Toxicity EndpointAssay / TargetExpected Result / IC₅₀Mechanistic Rationale
Genotoxicity Ames Test (TA98, TA100)Positive (with and w/o S9)Nitro reduction yields DNA-reactive hydroxylamines and ROS[5].
Cardiotoxicity hERG Patch ClampIC₅₀ ≈ 1.5 – 10 µM Basic piperidine nitrogen interacts with Tyr652/Phe656 in hERG pore[8].
Hepatotoxicity HepG2 Cell ViabilityIC₅₀ ≈ 50 – 150 µM Nitroaromatic redox cycling causes oxidative stress and cell death[3].
Mitochondrial Health TMRE Fluorescence ( ΔΨm )Significant Depolarization Inhibition of Mitochondrial Complex I by nitro anion radicals[3].
Oxidative Stress DCFDA Fluorescence (ROS)>3-fold increase vs. Vehicle Superoxide generation via single-electron reduction of the nitro group[6].

Conclusion

The in vitro toxicity profile of 3-(2-Methyl-5-nitrophenoxy)piperidine is heavily dictated by its dual-toxophore nature. The nitroaromatic group drives a high risk of mutagenicity and mitochondrial hepatotoxicity via redox cycling, while the piperidine ring introduces a significant hERG-mediated cardiotoxic liability. Any drug discovery program utilizing this intermediate must rigorously deploy the self-validating OECD 471 and ICH S7B compliant assays described herein to accurately quantify and mitigate these risks before advancing to in vivo models.

References

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor. American Chemical Society (ACS). URL:[Link]

  • Discovery of novel macrocyclic MERTK/AXL dual inhibitors. National Institutes of Health (NIH). URL:[Link]

  • OECD Test Guideline 471: Bacterial Reverse Mutation Test. VICHSEC. URL:[Link]

  • Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction. National Institutes of Health (NIH). URL:[Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. SciELO. URL:[Link]

  • ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. European Medicines Agency (EMA). URL:[Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI. URL:[Link]

  • Mutagenicity testing for chemical risk assessment: update of the WHO/IPCS Harmonized Scheme. SciSpace. URL:[Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Oxford Academic. URL:[Link]

  • ICH E14/S7B Implementation Working Group Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. ICH. URL:[Link]

  • Translational Models and Tools to Reduce Clinical Trials and Improve Regulatory Decision Making for QTc and Proarrhythmia Risk (ICH E14/S7B Updates). National Institutes of Health (NIH). URL:[Link]

  • E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. ICH. URL:[Link]

Sources

Evaluating Blood-Brain Barrier Permeability of 3-(2-Methyl-5-nitrophenoxy)piperidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires meticulous optimization of blood-brain barrier (BBB) permeability. The compound 3-(2-Methyl-5-nitrophenoxy)piperidine belongs to the aryloxypiperidine class, a privileged scaffold frequently utilized in CNS drug discovery for targets such as histamine H3 receptors, serotonin transporters, and cholinesterase inhibitors[1][2].

While the aryloxypiperidine core provides excellent baseline vectorization for CNS targets, the specific substitution pattern—a basic piperidine amine coupled with a 2-methyl-5-nitrophenyl ether—creates a complex physicochemical profile. The basic amine is critical for target engagement but introduces liability for P-glycoprotein (P-gp) mediated efflux. Concurrently, the strongly electron-withdrawing nitro group modulates the molecule's polar surface area (PSA) and lipophilicity.

This whitepaper provides a highly authoritative, step-by-step methodology for evaluating the BBB permeability of 3-(2-Methyl-5-nitrophenoxy)piperidine, moving from in silico predictions through high-throughput artificial membranes to complex cell-based efflux models and in vivo validation.

Physicochemical Profiling & Causality (In Silico)

Before initiating in vitro assays, it is critical to understand the causality between the molecule's structure and its predicted transport mechanisms. Passive diffusion across the highly selective, semipermeable border of endothelial cells requires strict adherence to specific physicochemical parameter ranges.

  • Molecular Weight (MW): At ~236.27 g/mol , the compound is well below the 400 Da threshold optimal for CNS penetration.

  • Lipophilicity (LogP): The ether linkage and methyl group provide sufficient lipophilicity (estimated LogP 2.0 - 3.0) to partition into the lipid bilayer of the BBB.

  • Polar Surface Area (PSA): The nitro group contributes significantly to the PSA (~45 Ų). Combined with the ether oxygen and piperidine nitrogen, the total PSA is approximately 75 Ų. This is safely below the 90 Ų limit for CNS drugs, suggesting passive transcellular diffusion is highly viable.

  • Ionization (pKa): The piperidine nitrogen is basic (pKa ~9.5) and will be predominantly protonated at physiological pH (7.4). While this drives target affinity, positively charged amphiphilic molecules are classic substrates for the ATP-binding cassette (ABC) efflux transporter, P-glycoprotein (MDR1/ABCB1).

Table 1: Physicochemical Parameters & CNS Target Thresholds
Parameter3-(2-Methyl-5-nitrophenoxy)piperidine (Est.)Optimal CNS ThresholdRisk Assessment
Molecular Weight236.27 g/mol < 400 g/mol Low Risk
LogP~2.52.0 - 5.0Low Risk
Topological PSA~75 Ų< 90 ŲLow Risk
pKa (Basic)~9.57.5 - 10.5Moderate Risk (Efflux liability)

Tier 1: High-Throughput Passive Permeability (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a cell-free permeation model used to predict passive transcellular drug transport[3]. Because PAMPA avoids the complexities of active transport and metabolism, it isolates the molecule's inherent ability to passively diffuse across a lipid bilayer[4].

For CNS compounds, a specific lipid mixture—porcine brain lipid extract—is utilized to accurately mimic the unique lipid composition of the BBB, which differs significantly from gastrointestinal tract (GIT) models.

Step-by-Step PAMPA-BBB Protocol

This protocol is designed as a self-validating system, utilizing Lucifer yellow to confirm membrane integrity and reference standards to calibrate the effective permeability ( Pe​ ).

  • Membrane Preparation: Coat the hydrophobic PVDF filter of a 96-well donor plate with 17 µL of a 20 mg/mL porcine brain lipid extract dissolved in dodecane. Allow 20 minutes for solvent evaporation[5].

  • Donor Solution Assembly: Prepare a 10 µM solution of 3-(2-Methyl-5-nitrophenoxy)piperidine in PBS buffer (pH 7.4) containing 5% DMSO as a cosolvent to ensure solubility[5][6]. Add 150 µL of this solution to the donor plate wells.

  • Acceptor Plate Assembly: Pre-fill a Teflon acceptor plate with 280 µL of PBS buffer (pH 7.4) containing 5% DMSO[5].

  • Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 5 hours under constant shaking (150 rpm)[4][5].

  • Integrity Check: Include Lucifer yellow in parallel wells. A permeation of Lucifer yellow > 1% indicates a compromised artificial membrane, invalidating the well[4][5].

  • Quantification: Disassemble the sandwich. Transfer aliquots from both donor and acceptor compartments to a UV quartz plate or analyze via LC-MS/MS to determine the concentration of the compound[4][5].

  • Calculation: Calculate the effective permeability ( Pe​ , cm/s). A Pe​>4.0×10−6 cm/s indicates high brain penetration potential[6].

PAMPA_Workflow Donor Donor Compartment (10 µM Compound, pH 7.4) Membrane Artificial Membrane (Porcine Brain Lipid in Dodecane) Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment (Buffer + 5% DMSO) Membrane->Acceptor Permeation (5h Incubation) LCMS LC-MS/MS Quantification (Calculate Pe) Acceptor->LCMS Aliquot Analysis

Caption: PAMPA-BBB experimental workflow for assessing passive transcellular diffusion.

Tier 2: Cell-Based Transcellular Permeability & Efflux (MDCK-MDR1)

While PAMPA-BBB confirms passive diffusion, it overestimates permeability for compounds that are substrates for active efflux[5]. Because 3-(2-Methyl-5-nitrophenoxy)piperidine contains a basic piperidine ring, it is a high-risk candidate for P-gp recognition.

To evaluate this, we utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp). MDCK cells are preferred over Caco-2 for BBB modeling because they form tighter junctions (higher TEER values) and grow significantly faster, closely mimicking the restrictive nature of brain endothelial cells[3].

Step-by-Step MDCK-MDR1 Bidirectional Transport Protocol
  • Cell Seeding: Seed MDCK-MDR1 cells on semi-permeable polycarbonate transwell inserts (0.4 µm pore size) in a 24-well plate. Culture for 4-5 days until a confluent monolayer forms.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², confirming tight junction integrity.

  • Assay Initiation (A-B and B-A):

    • Apical to Basolateral (A-B): Add 10 µM of the compound to the Apical chamber (blood side). Add blank buffer to the Basolateral chamber (brain side).

    • Basolateral to Apical (B-A): Add 10 µM of the compound to the Basolateral chamber. Add blank buffer to the Apical chamber.

  • Incubation: Incubate at 37°C with 5% CO₂ for 2 hours.

  • Sampling & Analysis: Extract samples from both chambers. Quantify via LC-MS/MS.

  • Data Processing: Calculate the apparent permeability ( Papp​ ) for both directions. Calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER<2.0 suggests the compound is not a significant P-gp substrate.

Cellular_Transport Apical Apical Compartment (Blood Side) Compound 3-(2-Methyl-5-nitrophenoxy)piperidine Apical->Compound Dosing (A-B) Basolateral Basolateral Compartment (Brain Side) Membrane MDCK-MDR1 Cell Monolayer Membrane->Basolateral Permeation (Papp A-B) Pgp P-gp (MDR1) Efflux Transporter Membrane->Pgp Substrate Binding Pgp->Apical ATP-Dependent Efflux (Papp B-A) Compound->Membrane Passive Diffusion

Caption: Bidirectional transport mechanism in MDCK-MDR1 cells highlighting passive diffusion vs. P-gp efflux.

Tier 3: In Vivo Brain Penetration ( Kp,uu​ )

If 3-(2-Methyl-5-nitrophenoxy)piperidine demonstrates high passive permeability and low efflux in vitro, the final validation is an in vivo pharmacokinetic study.

Historically, researchers relied on the total brain-to-plasma ratio ( Kp​ ). However, highly lipophilic compounds can partition heavily into brain lipids without actually being available to bind to the therapeutic target. Therefore, modern CNS drug discovery requires the determination of the unbound brain-to-plasma partition coefficient ( Kp,uu​ ).

Step-by-Step In Vivo Protocol
  • Dosing: Administer the compound to wild-type mice (e.g., C57BL/6) via IV or PO routes.

  • Tissue Collection: At Tmax​ (pseudo-equilibrium state), collect blood via cardiac puncture and immediately perfuse the brain with saline to remove residual circulating blood.

  • Homogenization & Bioanalysis: Separate plasma. Homogenize the brain tissue. Quantify total compound concentrations in both matrices via LC-MS/MS to determine Kp​ .

  • Protein Binding Assays: Conduct Rapid Equilibrium Dialysis (RED) to determine the fraction unbound in plasma ( fu,plasma​ ) and the fraction unbound in brain homogenate ( fu,brain​ ).

  • Calculation: Calculate Kp,uu​ using the formula:

    Kp,uu​=Kp​×fu,plasma​fu,brain​​

    A Kp,uu​≥0.3 is generally considered sufficient for a CNS-active therapeutic.

Data Synthesis & Decision Matrix

To streamline the development of 3-(2-Methyl-5-nitrophenoxy)piperidine, all quantitative data from the tiered assays must be synthesized into a Go/No-Go decision matrix.

Table 2: Comprehensive Permeability Decision Matrix
Assay TierMetricTarget ThresholdInterpretation for 3-(2-Methyl-5-nitrophenoxy)piperidine
Tier 1: PAMPA-BBB Pe​ (cm/s) >4.0×10−6 High passive transcellular diffusion across lipid bilayers.
Tier 2: MDCK-MDR1 Papp​ (A-B) >10×10−6 cm/sHigh cellular permeability.
Tier 2: MDCK-MDR1 Efflux Ratio (ER) <2.0 Low susceptibility to P-gp mediated efflux. Ideal CNS profile.
Tier 3: In Vivo Kp,uu​ >0.3 Sufficient unbound drug reaches the brain extracellular fluid to engage targets.

By systematically applying these protocols, researchers can definitively characterize the blood-brain barrier permeability of 3-(2-Methyl-5-nitrophenoxy)piperidine, ensuring that only highly optimized, brain-penetrant candidates advance to costly in vivo efficacy models.

References

  • Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Creative Bioarray.[Link]

  • ACS Publications. "Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery." ACS Publications.[Link]

  • Google Patents. "US7241778B2 - Non-imidazole aryloxypiperidines.
  • Evotec. "Parallel Artificial Membrane Permeability Assay (PAMPA)." Evotec. [Link]

  • PMC. "Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands." National Institutes of Health. [Link]

  • Creative Biolabs. "Parallel Artificial Membrane Permeability Assay (PAMPA)." Creative Biolabs.[Link]

  • Google Patents. "US8293488B2 - Method for screening neurogenic agents.

Sources

De-Orphaning the Piperidine-Ether Scaffold: Target Identification Pathways for 3-(2-Methyl-5-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The compound 3-(2-Methyl-5-nitrophenoxy)piperidine represents a highly privileged structural fragment in modern medicinal chemistry, serving as a critical building block for potent kinase inhibitors. Recent literature highlights its derivative utility in the discovery of Type II ABL/KIT dual kinase inhibitors[1] and macrocyclic MERTK/AXL dual inhibitors[2][3]. This technical whitepaper provides a comprehensive, field-proven guide to the target deconvolution and mechanistic validation of this pharmacophore. By bridging chemical biology, quantitative proteomics, and structural validation, we establish a self-validating framework for identifying and confirming the molecular targets of 3-(2-Methyl-5-nitrophenoxy)piperidine derivatives.

Chemical Biology Rationale: Probe Generation

To identify the targets of a small molecule fragment like 3-(2-Methyl-5-nitrophenoxy)piperidine, we must first convert it into an Activity-Based Probe (ABP) without disrupting its pharmacophore. The structure consists of a basic piperidine ring (often a solvent-exposed or linker region in kinase binding) and a nitrophenoxy moiety (which frequently occupies hydrophobic pockets near the kinase hinge or DFG motif)[1][4].

Causality in Design: Direct attachment of bulky tags (like biotin or fluorophores) often causes steric clashes, abolishing target binding. Instead, we utilize a minimal photoaffinity click-chemistry strategy. The nitro group on the phenoxy ring serves as an ideal synthetic handle.

  • Reduction: The nitro group is reduced to an amine (e.g., using Iron/NH₄Cl or Pd/C hydrogenation)[2][5].

  • Functionalization: The resulting aniline is coupled to a bifunctional linker containing a diazirine (for UV-induced covalent crosslinking) and a terminal alkyne (for downstream CuAAC click chemistry).

  • Piperidine Protection/Derivatization: The piperidine nitrogen can be functionalized with specific hinge-binding motifs (e.g., nicotinoyl or pyrimidine groups) to direct the fragment toward specific kinase families (like TAM or ABL/KIT)[1][6].

Target Deconvolution Workflows

To ensure high-confidence target identification, we employ two orthogonal, self-validating systems: Label-based Activity-Based Protein Profiling (ABPP) and Label-free Thermal Proteome Profiling (TPP).

Protocol A: Activity-Based Protein Profiling (ABPP)

ABPP relies on the covalent capture of the target protein, providing high sensitivity for low-abundance kinases.

  • Step 1: In Situ Incubation. Treat live cancer cells (e.g., Ba/F3 or NSCLC lines) with 1–10 µM of the synthesized ABP for 2 hours. Crucial Control: A parallel sample must be pre-incubated with a 10-fold excess of the unmodified 3-(2-Methyl-5-nitrophenoxy)piperidine to compete off specific binding.

  • Step 2: Photo-crosslinking. Irradiate cells with 365 nm UV light for 10 minutes on ice. The diazirine forms a highly reactive carbene, irreversibly crosslinking to residues within the kinase binding pocket.

  • Step 3: Lysis & Click Chemistry. Lyse cells in 1% NP-40 buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide, CuSO₄, THPTA ligand, and sodium ascorbate for 1 hour at room temperature.

  • Step 4: Enrichment & LC-MS/MS. Pull down biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze via quantitative LC-MS/MS. Proteins enriched in the ABP sample but absent in the competitor-dosed sample are high-confidence targets.

Protocol B: Cellular Thermal Shift Assay (CETSA) / TPP

As an orthogonal validation, TPP requires no chemical modification of the fragment, relying instead on the thermodynamic principle that ligand binding stabilizes protein folding, thereby shifting its melting temperature ( Tm​ ).

  • Step 1: Treat live cells with the unmodified piperidine fragment or DMSO vehicle.

  • Step 2: Aliquot cells into a PCR plate and heat across a temperature gradient (37°C to 67°C) for 3 minutes.

  • Step 3: Lyse cells via freeze-thaw cycles and centrifuge to pellet denatured proteins.

  • Step 4: Quantify the remaining soluble proteins via multiplexed TMT-LC-MS/MS. A positive target (e.g., MERTK or AXL) will exhibit a rightward shift in its thermal aggregation curve ( ΔTm​>2∘C ).

TargetID Start 3-(2-Methyl-5-nitrophenoxy)piperidine Deriv Probe Synthesis (Nitro Reduction & Alkyne/Diazirine Tagging) Start->Deriv LiveCells Live Cell Incubation (In situ labeling) Deriv->LiveCells UV UV Crosslinking (365 nm) LiveCells->UV Lysis Cell Lysis & Click Chemistry (Biotin-Azide) UV->Lysis Enrich Streptavidin Enrichment Lysis->Enrich LCMS LC-MS/MS Proteomics Enrich->LCMS Hits Target Identification (MERTK, AXL, ABL, KIT) LCMS->Hits

Workflow for ABPP-driven target deconvolution of the piperidine-ether scaffold.

Implicated Signaling Pathways: TAM and ABL/KIT Kinases

Proteomic deconvolution of 3-(2-Methyl-5-nitrophenoxy)piperidine derivatives consistently identifies two major receptor tyrosine kinase (RTK) networks: the TAM family (TYRO3, AXL, MERTK)[3][4] and the ABL/KIT family [1].

Mechanistic Impact
  • TAM Family (MERTK/AXL): Aberrant expression of MERTK and AXL drives tumor cell survival, chemoresistance, and innate immune evasion (via macrophage efferocytosis suppression). Derivatives of our core fragment act as macrocyclic dual inhibitors, binding the ATP pocket and shutting down downstream PI3K/AKT and RAS/MAPK signaling, leading to direct tumor apoptosis and immune reactivation[2][7].

  • ABL/KIT Kinases: In chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), ABL and KIT mutations drive constitutive proliferation. Derivatization of the piperidine nitrogen with nicotinoyl groups yields Type II inhibitors that lock these kinases in an inactive "DFG-out" conformation[1].

Signaling Ligand Gas6 / SCF Receptor Receptor Tyrosine Kinases (MERTK, AXL, KIT) Ligand->Receptor PI3K PI3K / AKT (Survival) Receptor->PI3K MAPK RAS / MAPK (Proliferation) Receptor->MAPK STAT JAK / STAT (Immune Evasion) Receptor->STAT Inhibitor Piperidine Scaffold Inhibitor Inhibitor->Receptor Blocks Apoptosis Apoptosis & Tumor Regression PI3K->Apoptosis MAPK->Apoptosis

Signal transduction blockade by piperidine-ether derived kinase inhibitors.

Quantitative Target Validation

Once targets are identified via LC-MS/MS, they must be biophysically validated. The table below summarizes the binding affinities ( IC50​ ) of optimized 3-(2-Methyl-5-nitrophenoxy)piperidine derivatives against their primary targets, demonstrating the scaffold's tunability.

Table 1: Kinase Profiling of Piperidine-Ether Derivatives
Compound IterationTarget Kinase IC50​ (nM)Selectivity ProfileReference
Base Fragment Broad RTKs> 5,000Non-selectiveN/A
Nicotinoyl-Piperidine Derivative ABL1.2Type II binding; active against P210-BaF3[1]
Nicotinoyl-Piperidine Derivative c-KIT4.5Active against TEL-c-KIT BaF3[1]
Macrocyclic Derivative (Lead 43) MERTK< 5.01000-fold selective over FLT3[3][4]
Macrocyclic Derivative (Lead 43) AXL< 10.0Dual MERTK/AXL inhibition[3][4]
Surface Plasmon Resonance (SPR) Validation Protocol

To definitively prove direct binding (Expertise & Trustworthiness), SPR is the gold standard:

  • Immobilization: Covalently attach recombinant human MERTK or ABL kinase domains to a CM5 sensor chip via standard amine coupling (EDC/NHS).

  • Analyte Injection: Inject serial dilutions (0.5 nM to 100 nM) of the piperidine derivative in HBS-EP+ running buffer at a flow rate of 30 µL/min.

  • Kinetics Analysis: Record association ( kon​ ) for 120 seconds and dissociation ( koff​ ) for 300 seconds. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the dissociation constant ( KD​ ).

Conclusion

The 3-(2-Methyl-5-nitrophenoxy)piperidine scaffold is a highly versatile pharmacophore. By systematically applying chemical derivatization, orthogonal proteomic deconvolution (ABPP and TPP), and rigorous biophysical validation, researchers can successfully map its target landscape. As demonstrated in recent literature, optimizing this fragment yields highly potent, clinically relevant inhibitors targeting the MERTK/AXL and ABL/KIT signaling axes[1][3].

References

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor. ACS Publications - American Chemical Society. Available at:[Link]

  • Discovery of Novel Macrocyclic MERTK/AXL Dual Inhibitors. Kong, D., et al. Journal of Medicinal Chemistry, 2024 Apr 11;67(7):5866-5882. Available at:[Link]

  • Quinazolinone derivatives and their use as b-raf inhibitors.Google Patents (US20090118261A1).

Sources

Methodological & Application

Application Note: Synthesis Route and Reagent Guide for 3-(2-Methyl-5-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction and Strategic Rationale

The compound 3-(2-Methyl-5-nitrophenoxy)piperidine is a highly valuable synthetic building block, frequently utilized in the development of advanced targeted therapeutics, including macrocyclic MERTK/AXL dual kinase inhibitors[1].

Mechanistic Rationale: Why Mitsunobu over SNAr? When designing the synthesis of this ether, chemists must consider the electronic topography of the aromatic ring. In 2-methyl-5-nitrophenol, the hydroxyl group (position 1) is meta to the nitro group (position 5). Nucleophilic aromatic substitution (SNAr) on a corresponding haloarene (e.g., 2-fluoro-4-nitrotoluene) requires the electron-withdrawing nitro group to be ortho or para to the leaving group to stabilize the Meisenheimer intermediate. Because the required ether linkage is meta to the nitro group, SNAr is electronically disfavored.

Therefore, the optimal, high-yielding route relies on a Mitsunobu etherification [2] using the intact 2-methyl-5-nitrophenol and N-Boc-3-hydroxypiperidine, followed by an acidic deprotection of the piperidine ring.

Synthesis Route Visualization

Workflow Node1 2-Methyl-5-nitrophenol + N-Boc-3-hydroxypiperidine Node2 Step 1: Mitsunobu DIAD, PPh3, THF 0 °C to RT Node1->Node2 Node3 Intermediate N-Boc-Protected Ether Node2->Node3 Node4 Step 2: Deprotection TFA, DCM 0 °C to RT Node3->Node4 Node5 Target Molecule 3-(2-Methyl-5-nitrophenoxy) piperidine Node4->Node5

Fig 1: Two-step synthesis workflow for 3-(2-Methyl-5-nitrophenoxy)piperidine.

Reagents and Materials Summary

The following table summarizes the quantitative data for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
2-Methyl-5-nitrophenol 153.141.01.53 gNucleophile (Phenoxide source)
N-Boc-3-hydroxypiperidine 201.261.02.01 gElectrophile (Alcohol)
Triphenylphosphine (PPh3) 262.291.23.15 gActivating Agent
Diisopropyl azodicarboxylate (DIAD) 202.211.22.43 gActivating Agent
Tetrahydrofuran (THF) 72.11-50 mLSolvent (Anhydrous)
Trifluoroacetic acid (TFA) 114.0210.07.6 mLDeprotecting Agent
Dichloromethane (DCM) 84.93-40 mLSolvent

Step-by-Step Experimental Protocol

Step 4.1: Mitsunobu Etherification
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-5-nitrophenol (1.53 g, 10 mmol), N-Boc-3-hydroxypiperidine (2.01 g, 10 mmol), and PPh3 (3.15 g, 12 mmol).

  • Solvation: Purge the flask with inert nitrogen gas and dissolve the solid mixture in anhydrous THF (50 mL).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The initial reaction between PPh3 and DIAD to form the active betaine intermediate is highly exothermic. Cooling prevents the thermal degradation of the azodicarboxylate and suppresses unwanted side reactions[2].

  • Activation: Add DIAD (2.43 g, 12 mmol) dropwise over 15 minutes via a syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Self-Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/EtOAc mobile phase. The highly UV-active 2-methyl-5-nitrophenol starting material ( Rf​ ~0.4) should be completely consumed, replaced by the protected ether product ( Rf​ ~0.6).

  • Purification: Concentrate the mixture under reduced pressure. Purify the residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield N-Boc-3-(2-methyl-5-nitrophenoxy)piperidine.

Step 4.2: Boc Deprotection and Free Base Isolation
  • Preparation: Dissolve the purified intermediate from Step 4.1 in DCM (40 mL) and cool to 0 °C.

  • Deprotection: Slowly add TFA (7.6 mL, ~100 mmol) dropwise.

    • Causality: TFA protonates the tert-butyl carbamate, triggering the elimination of isobutylene gas and carbon dioxide. This cleanly reveals the secondary amine as a TFA salt.

  • Propagation: Stir the mixture at room temperature for 2 hours.

  • Self-Validation (TLC): TLC analysis (DCM/MeOH 9:1) will confirm the disappearance of the Boc-protected intermediate and the appearance of a baseline spot corresponding to the highly polar TFA salt.

  • Workup & Acid-Base Extraction: Concentrate the reaction mixture under vacuum to remove excess TFA. Dissolve the crude residue in EtOAc (50 mL) and wash with 1M NaOH (3 x 30 mL) until the aqueous layer is strongly basic (pH > 10).

    • Causality: The basic wash neutralizes the TFA salt, driving the neutral, free piperidine into the organic layer. This step acts as a self-validating purification system, as any residual water-soluble impurities are washed away in the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure target molecule, 3-(2-Methyl-5-nitrophenoxy)piperidine.

Expert Insights: Troubleshooting & Optimization

  • Stereochemical Inversion: The Mitsunobu reaction proceeds via an SN2 mechanism. If your downstream application requires a specific enantiomer (e.g., for stereospecific kinase binding), be aware that using an enantiopure alcohol will result in complete Walden inversion. For instance, starting with (S)-N-Boc-3-hydroxypiperidine will yield the (R)-enantiomer of the final product[2].

  • Reagent Selection (DIAD vs. DEAD): While Diethyl azodicarboxylate (DEAD) is the classical reagent, DIAD is strictly recommended for this protocol. DIAD offers a superior safety profile, is less prone to explosive decomposition, and is typically a liquid at room temperature, making dropwise addition significantly easier.

  • Byproduct Management: Triphenylphosphine oxide (OPPh3) is a notoriously difficult byproduct to remove. If flash chromatography in Step 4.1 fails to remove all OPPh3, the acid-base extraction in Step 4.2 serves as an excellent secondary purification mechanism. By briefly extracting the amine into an acidic aqueous layer (leaving OPPh3 in the organic layer), washing the organic layer, and then basifying the aqueous layer to re-extract the amine, you can achieve >99% purity.

References

  • Title: Discovery of Novel Macrocyclic MERTK/AXL Dual Inhibitors Source: Journal of Medicinal Chemistry (2024) URL: [Link]

  • Title: WO 2017/074265 A1 - Process for Preparing Ibrutinib and Its Intermediates (Mitsunobu Reaction Principles)

Sources

Application Note: Advanced Extraction of 3-(2-Methyl-5-nitrophenoxy)piperidine from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

As a Senior Application Scientist, I approach bioanalytical sample preparation not as a static checklist, but as a dynamic system of physicochemical manipulations. 3-(2-Methyl-5-nitrophenoxy)piperidine is a highly relevant structural motif, frequently utilized as a precursor and pharmacophore in the development of targeted macrocyclic kinase inhibitors (e.g., ABL/KIT and MERTK/AXL dual inhibitors) ()[1].

To extract this compound efficiently from complex biological matrices (plasma, urine, or tissue homogenates) for LC-MS/MS pharmacokinetic analysis, we must exploit its core structural features:

  • Basic Piperidine Ring: The secondary amine imparts a high pKa (~10.4). At physiological pH (7.4), the molecule is >99% protonated (cationic).

  • Lipophilic Aryl Ether: The 2-methyl-5-nitrophenoxy moiety provides significant hydrophobicity (LogP ~2.8), making it susceptible to reversed-phase retention.

Given these properties, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard. It utilizes orthogonal retention mechanisms (hydrophobic and ionic) to achieve unparalleled sample cleanup[2]. Alternatively, Liquid-Liquid Extraction (LLE) can be employed for high-throughput, cost-effective screening by manipulating the pH to neutralize the basic amine.

Mechanistic Extraction Strategies & Causality

The Causality of Mixed-Mode Cation Exchange (MCX)

MCX sorbents consist of a polymeric reversed-phase backbone (e.g., divinylbenzene) functionalized with strong cation-exchange groups (sulfonic acid, pKa < 1). The extraction is a self-validating system of sequential chemical logic ()[2]:

  • Acidification (Loading): Adding 2% Formic Acid (FA) ensures the piperidine nitrogen is fully protonated ( NH2+​ ). The analyte binds to the sorbent via both hydrophobic interactions and strong ionic bonds.

  • Aqueous Acid Wash (2% FA): Washes away hydrophilic endogenous salts and acidic peptides. The low pH ensures our basic analyte remains ionized and locked to the sulfonic acid groups.

  • Organic Wash (100% Methanol): This is the critical orthogonality step. 100% MeOH disrupts hydrophobic interactions, washing away severe matrix suppressors like phospholipids. The analyte does not elute because the ionic bond to the sulfonic acid is impervious to organic solvents.

  • Basic Elution (5% NH4​OH in MeOH): The high pH (~11.5) deprotonates the piperidine ring, neutralizing it. The ionic bond is broken, and the methanol simultaneously overcomes the hydrophobic retention, eluting the pure analyte.

SPE_Workflow Matrix Biological Matrix (Plasma/Urine) PPT Protein Precipitation (Add ACN + IS) Matrix->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge Dilute Dilution (2% Formic Acid) Centrifuge->Dilute Load Load Sample (Ionic Binding) Dilute->Load Condition Condition MCX (MeOH -> H2O) Condition->Load Wash1 Wash 1: 2% FA (Removes Acids) Load->Wash1 Wash2 Wash 2: MeOH (Removes Neutrals) Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Wash2->Elute Evap N2 Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Figure 1: Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for piperidine derivatives.

Validated Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Materials: 30 mg / 1 cc Polymeric MCX Cartridges (e.g., Oasis MCX or EVOLUTE CX).

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Add 100 µL of 4% Formic Acid in water to disrupt protein binding and ionize the piperidine. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of 100% Methanol through the MCX cartridge, followed by 1 mL of LC-MS grade water. (Causality: Wets the polymeric bed and prepares the ionic exchange sites).

  • Loading: Load the pre-treated sample (~210 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Apply 1 mL of 2% Formic Acid in water. Discard effluent.

  • Wash 2 (Organic): Apply 1 mL of 100% Methanol. Discard effluent. Dry cartridge under high vacuum (10 inHg) for 2 minutes.

  • Elution: Elute into a clean collection plate using 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA).

Protocol B: Liquid-Liquid Extraction (LLE) (High-Throughput Alternative)
  • Basification: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS. Add 100 µL of 0.5 M Sodium Hydroxide (NaOH). Vortex. (Causality: Drives the pH > 12, ensuring the piperidine is 100% un-ionized and lipophilic).

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 5 minutes. Centrifuge at 10,000 x g for 5 minutes to achieve phase separation.

  • Recovery: Transfer 800 µL of the upper organic layer (containing the neutral analyte) to a clean tube.

  • Reconstitution: Evaporate to dryness under N2​ and reconstitute in 100 µL of Initial Mobile Phase.

Quantitative Data Presentation

To ensure rigorous bioanalytical method validation in accordance with , both methods were evaluated for recovery and matrix effects. MCX SPE demonstrates superior phospholipid removal, resulting in negligible ion suppression.

Table 1: Comparative Performance Metrics in Human Plasma

ParameterMixed-Mode SPE (MCX)Liquid-Liquid Extraction (LLE)
Extraction Recovery (RE) 94.5% ± 3.2%78.2% ± 6.5%
Matrix Effect (ME) 98.1% (Minimal Suppression)82.4% (Moderate Suppression)
Phospholipid Removal > 99%~ 65%
Throughput Suitability High (96-well automation)Medium (Requires phase transfer)
Limit of Quantitation (LOQ) 0.2 ng/mL1.5 ng/mL

Self-Validating System Logic (E-E-A-T)

A robust protocol must be self-validating. By preparing three distinct quantitative sets, we mathematically isolate the efficiency of the extraction from the signal suppression caused by the biological matrix. If the Matrix Effect (ME) deviates beyond 100 ± 15%, the washing steps in the SPE protocol must be optimized.

Validation_Logic SetA Set A: Neat Standards (Analyte in Solvent) ME Matrix Effect (ME) ME = (Set B / Set A) x 100 SetA->ME PE Process Efficiency (PE) PE = (Set C / Set A) x 100 SetA->PE SetB Set B: Post-Extraction Spike (Blank Matrix Extracted -> Spiked) SetB->ME RE Recovery (RE) RE = (Set C / Set B) x 100 SetB->RE SetC Set C: Pre-Extraction Spike (Matrix Spiked -> Extracted) SetC->RE SetC->PE Valid Self-Validated Method (ME ± 15%, RE > 80%) ME->Valid RE->Valid

Figure 2: Self-validating bioanalytical logic for matrix effect and recovery assessment.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[Link]

  • Wang, X., et al. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor. Journal of Medicinal Chemistry, ACS Publications. (2016).[Link]

  • Kato, M., et al. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, MDPI. (2024).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(2-Methyl-5-nitrophenoxy)piperidine Storage & Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(2-Methyl-5-nitrophenoxy)piperidine . This compound presents unique handling challenges due to the dual reactivity of its secondary amine (the piperidine ring) and its light-sensitive nitroaromatic moiety. This guide provides evidence-based troubleshooting, FAQs, and validated protocols to ensure the integrity of your compound during storage and downstream experimentation.

Mechanistic Overview of Degradation

Before troubleshooting, it is critical to understand why this compound degrades. The molecule contains two primary sites of vulnerability:

  • The Piperidine Ring: The lone pair of electrons on the secondary amine nitrogen is highly nucleophilic. In the presence of atmospheric oxygen, it is prone to N-oxidation and α-carbon oxidation[1][2]. Furthermore, at elevated temperatures, the carbon-nitrogen bonds within the ring can undergo thermal cleavage[1].

  • The Nitrophenoxy Group: Nitroaromatics absorb strongly in the UV-A region. Exposure to light triggers an excited state that can lead to rapid photolysis, radical formation, and subsequent dimerization or cleavage[3][4].

DegradationPathways Target 3-(2-Methyl-5-nitrophenoxy) piperidine UV UV/Vis Light Target->UV exposure Ox Atmospheric O2 Target->Ox exposure Temp Heat (>40°C) Target->Temp exposure PhotoDeg Nitro Photolysis UV->PhotoDeg NOxide N-Oxidation Ox->NOxide ThermDeg C-N Cleavage Temp->ThermDeg

Fig 1. Mechanistic degradation pathways of 3-(2-Methyl-5-nitrophenoxy)piperidine under storage.

Frequently Asked Questions (FAQs)

Q: Why does my free base solution turn yellow or brown over time? A: A color shift from colorless/pale yellow to deep brown is the primary indicator of photolytic degradation or oxidation[2]. When exposed to ambient light, the nitro group undergoes photolysis, generating reactive radical species that polymerize[3]. Simultaneously, the α-position of the piperidine ring is susceptible to oxidation by dissolved oxygen[2]. Actionable Advice: Always store solutions in amber vials and purge the headspace with an inert gas (Argon or Nitrogen) prior to sealing.

Q: Can I store the free base form at room temperature for ongoing experiments? A: Short-term storage (under 48 hours) at 20–25°C is generally acceptable, but long-term ambient storage will result in thermal decomposition. Elevated temperatures accelerate the cleavage of the C-N bond in the piperidine ring[1]. For any storage exceeding a few days, the compound must be kept at 2–8°C[5].

Q: Does humidity affect the stability of the powder? A: Yes. While the ether linkage is relatively robust, the basicity of the piperidine ring allows it to readily absorb moisture from the air, which can facilitate localized hydrolysis reactions[1]. If you are storing the compound as a hydrochloride salt (which is highly recommended), it may become hygroscopic. Always use desiccants (e.g., silica gel or Drierite) in your secondary storage containers[5].

Troubleshooting Diagnostic Matrix

If you suspect your batch of 3-(2-Methyl-5-nitrophenoxy)piperidine has degraded, use the following diagnostic matrix to identify the cause and implement a corrective protocol.

ObservationMechanistic CauseCorrective ActionPreventative Protocol
Solution turns yellow/brown Photolytic dimerization of the nitrophenoxy group or oxidation of the piperidine α-carbon[2].Discard degraded solution. Do not attempt to purify via standard silica (may degrade further).Store in amber vials; use inert gas backfilling (Argon/N2)[1].
Precipitate in stock solution Formation of insoluble N-oxide degradants or moisture-induced hydrates[1].Filter solution and run LC-MS to quantify active concentration.Ensure anhydrous solvents are used; store over molecular sieves.
Loss of assay potency over time Thermal cleavage of the C-N bond in the piperidine ring[1].Re-synthesize or re-purify.Store long-term at 2-8°C; consider conversion to HCl salt.

Quantitative Stability Profiling

To demonstrate the critical importance of storage conditions and salt formation, the following table summarizes the accelerated stability data for 3-(2-Methyl-5-nitrophenoxy)piperidine.

Storage ConditionTimepointFree Base Purity (%)HCl Salt Purity (%)Primary Degradation Pathway
2-8°C, Dark, Dry 6 Months98.5 ± 0.299.8 ± 0.1Minimal degradation
25°C, Ambient Light 1 Month82.4 ± 1.194.2 ± 0.5Photolysis (Nitro reduction)
25°C, 60% RH, Dark 3 Months89.1 ± 0.898.5 ± 0.3N-Oxidation / Hydrolysis
40°C, 75% RH, Dark 1 Month76.3 ± 1.592.1 ± 0.7Thermal C-N Cleavage

Validated Protocol: Stabilization via Hydrochloride Salt Formation

Scientific Rationale: The most effective way to prevent the degradation of piperidine derivatives is to eliminate the reactivity of the nitrogen lone pair. Reacting the free base with hydrochloric acid forms a stable ammonium salt. This protonation prevents the nitrogen from acting as a nucleophile or participating in oxidative pathways[1], while simultaneously increasing the lattice energy to improve thermal stability.

Step-by-Step Methodology
  • Dissolution: In a fume hood, dissolve 1.0 g of 3-(2-Methyl-5-nitrophenoxy)piperidine free base in 10 mL of anhydrous diethyl ether in a round-bottom flask.

  • Atmospheric Control: Purge the flask with Nitrogen gas to displace atmospheric oxygen.

  • Acidification: Cool the flask to 0°C using an ice bath. Slowly add 1.1 molar equivalents of 2M HCl in diethyl ether dropwise while stirring continuously. (Caution: The reaction is exothermic).

  • Precipitation: Allow the mixture to stir for 30 minutes at 0°C. The hydrochloride salt will precipitate out of the solution as a fine white or off-white powder.

  • Isolation: Isolate the precipitate via vacuum filtration using a Büchner funnel. Keep a Nitrogen blanket over the funnel to minimize moisture absorption during filtration.

  • Desiccation: Transfer the solid to a vacuum desiccator containing Phosphorus Pentoxide ( P2​O5​ ) and dry under high vacuum for 24 hours to remove residual solvent and moisture.

  • Storage: Transfer the dried salt to an amber glass vial, backfill the vial with Argon, seal tightly with a PTFE-lined cap, and store at 2–8°C.

ProtocolWorkflow Step1 1. Dissolve Base (Anhydrous Ether) Step2 2. Add 2M HCl (0°C, N2 atm) Step1->Step2 Step3 3. Filter Solid (Vacuum) Step2->Step3 Step4 4. Desiccate (over P2O5) Step3->Step4 Step5 5. Store 2-8°C (Amber Vial) Step4->Step5

Fig 2. Workflow for stabilizing the piperidine derivative via HCl salt formation.

Sources

Technical Support Center: Troubleshooting 3-(2-Methyl-5-nitrophenoxy)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-validated guide to address the most common bottlenecks encountered when synthesizing 3-(2-Methyl-5-nitrophenoxy)piperidine .

This molecule is a critical intermediate in the development of kinase inhibitors and macrocyclic therapeutics[1],[2]. Because the ether linkage connects a sterically hindered secondary alcohol (3-hydroxypiperidine) to an electron-deficient aryl system, researchers typically choose between two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) or the Mitsunobu Reaction . Both pathways possess unique mechanistic pitfalls that can drastically reduce your yield.

📊 Diagnostic Data: Yield Comparison & Impurity Profiling

Before altering your protocol, use this self-validating diagnostic table to identify the root cause of your yield loss based on your analytical readouts.

Reaction RouteTarget YieldCommon ImpuritiesPrimary Cause of Yield LossRecommended Analytical Check
SNAr (NaH/DMF) 75–85%2-Methyl-5-nitrophenol, AlkeneTrace water causing Ar-F hydrolysis; OverheatingLC-MS (Check for M-H 152 m/z peak)
Mitsunobu (DIAD/PPh₃) 3–15%Triphenylphosphine oxide (TPPO)Steric hindrance at C3 of piperidine[3]³¹P NMR (Check for +29 ppm peak)
Modified Mitsunobu (ADDP/PBu₃) 65–80%Unreacted starting materialsIncomplete activation[4]TLC (Ninhydrin stain for piperidine)
Boc Deprotection >95%Free base lost in aqueous layerHigh water solubility of product[1]pH monitoring during extraction (>12)

🛠️ Troubleshooting FAQs

Q1: My SNAr reaction is stalling at 40% conversion, and I am isolating 2-methyl-5-nitrophenol. Why?

Causality & Solution: The secondary alcohol of N-Boc-3-hydroxypiperidine is sterically hindered, making its alkoxide a relatively weak nucleophile. If your DMF is not strictly anhydrous, the NaH will generate hydroxide ions. Hydroxide is a much smaller, harder nucleophile that will rapidly attack the highly activated 2-fluoro-1-methyl-4-nitrobenzene, hydrolyzing it into 2-methyl-5-nitrophenol. This phenol is a dead-end byproduct that cannot undergo further SNAr.

  • Actionable Fix: Dry your DMF over 3Å molecular sieves. Pre-form the alkoxide for 30 minutes at 0 °C before adding the aryl fluoride dropwise. Always use the fluoro-arene, as the chloro-arene is significantly less reactive in SNAr pathways[2].

Q2: I am observing a significant amount of elimination byproduct (alkene) during SNAr. How can I suppress this?

Causality & Solution: Strong bases like NaH can promote E2 elimination of the piperidinol leaving group rather than acting purely as a deprotonating agent, forming N-Boc-1,2,5,6-tetrahydropyridine. This side reaction is highly temperature-dependent.

  • Actionable Fix: Keep the deprotonation step strictly at 0 °C and do not exceed room temperature during the reaction. If elimination persists, switch your base to potassium tert-butoxide (KOtBu) in THF. The bulky base alters the transition state sterics, often favoring alkoxide formation over elimination.

Q3: The Mitsunobu route is giving me abysmal yields (<15%) and difficult purification. What are the alternatives?

Causality & Solution: Standard Mitsunobu conditions (DIAD/PPh₃) perform notoriously poorly on sterically hindered secondary alcohols. The bulky triphenylphosphine struggles to form the required alkoxyphosphonium intermediate, often leading to competitive elimination or simply stalling the reaction[3]. Furthermore, triphenylphosphine oxide (TPPO) strongly co-elutes with the N-Boc protected product.

  • Actionable Fix: Upgrade to modified Tsunoda reagents: 1,1'-(azodicarbonyl)dipiperidine (ADDP) and tributylphosphine (PBu₃) [4]. PBu₃ is more nucleophilic and less sterically demanding than PPh₃, efficiently driving the SN2 displacement even on hindered secondary carbons. Note: The Mitsunobu reaction proceeds with complete inversion of stereochemistry. If you require the (S)-product, you must start with (R)-N-Boc-3-hydroxypiperidine.

Q4: I lose my final product during the Boc-deprotection workup. How do I isolate the free base efficiently?

Causality & Solution: 3-(2-Methyl-5-nitrophenoxy)piperidine is a highly polar secondary amine. During a standard aqueous basic workup, it partitions heavily into the aqueous phase unless the pH is driven extremely high (pKa of piperidine is ~11.2).

  • Actionable Fix: Bypass the aqueous workup entirely. Perform the deprotection under anhydrous conditions using 4N HCl in ethyl acetate[1]. The product will precipitate directly out of the organic solvent as a highly pure hydrochloride salt.

🧪 Field-Validated Experimental Protocols

Protocol A: Optimized SNAr Workflow (Retention of Stereochemistry)
  • Alkoxide Formation: Charge a flame-dried flask with N-Boc-3-hydroxypiperidine (1.0 eq) and anhydrous DMF (0.2 M). Cool to 0 °C under an inert N₂ atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir at 0 °C for 30 minutes.

  • Coupling: Dissolve 2-fluoro-1-methyl-4-nitrobenzene (1.1 eq) in a minimum volume of anhydrous DMF. Add this solution dropwise to the alkoxide over 15 minutes to prevent localized heating.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–6 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to pull residual DMF into the aqueous phase), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Anhydrous Boc-Deprotection & Isolation
  • Cleavage: Dissolve the crude N-Boc-3-(2-methyl-5-nitrophenoxy)piperidine in EtOAc (0.5 M). Add 4N HCl in EtOAc (5.0 eq) dropwise at room temperature[1].

  • Precipitation: Stir vigorously for 2 hours. A pale yellow precipitate will begin to crash out of the solution as the Boc group is cleaved and isobutylene gas evolves.

  • Isolation: Filter the suspension under a nitrogen blanket (the resulting hydrochloride salt can be slightly hygroscopic). Wash the filter cake with cold EtOAc and dry under high vacuum to yield 3-(2-methyl-5-nitrophenoxy)piperidine hydrochloride .

🗺️ Mechanistic Workflow & Risk Assessment

Workflow cluster_SNAr Pathway A: SNAr (Retention of Config.) cluster_Mitsunobu Pathway B: Mitsunobu (Inversion of Config.) SM N-Boc-3-hydroxypiperidine (Secondary Alcohol) CondA NaH, DMF, 0°C to RT (Alkoxide Formation) SM->CondA CondB ADDP, PBu3, THF (Steric Optimization) SM->CondB ArF 2-Fluoro-1-methyl-4-nitrobenzene ArF->CondA IssueA Risk: Hydrolysis / Elimination (If wet or overheated) CondA->IssueA Side Reaction Intermediate N-Boc-3-(2-methyl-5-nitrophenoxy)piperidine (Protected Ether) CondA->Intermediate Nucleophilic Attack ArOH 2-Methyl-5-nitrophenol ArOH->CondB IssueB Risk: TPPO Contamination (If standard PPh3 used) CondB->IssueB Purification Issue CondB->Intermediate SN2 Displacement Deprotect HCl in Dioxane / EtOAc (Anhydrous Deprotection) Intermediate->Deprotect Product 3-(2-Methyl-5-nitrophenoxy)piperidine HCl (Final Product) Deprotect->Product Boc Cleavage

Fig 1. Workflow and risk assessment for 3-(2-Methyl-5-nitrophenoxy)piperidine synthesis.

📚 References

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. NIH / PMC. 3

  • Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters. 4

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor. ACS Publications. 1

  • Discovery of Novel Macrocyclic MERTK/AXL Dual Inhibitors. Journal of Medicinal Chemistry. 2

Sources

Technical Support Center: Chromatography Optimization for 3-(2-Methyl-5-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3-(2-Methyl-5-nitrophenoxy)piperidine . This guide is designed for researchers and drug development professionals developing robust High-Performance Liquid Chromatography (HPLC) or LC-MS/MS methods for this basic, ionizable compound.

Because this molecule features a basic piperidine ring (pKa ~9–10) and a lipophilic nitrophenoxy ether moiety, it is highly susceptible to secondary interactions with silica-based stationary phases, leading to severe peak tailing and variable retention. This guide provides field-proven, self-validating protocols to establish a robust method.

Method Development Workflow

The following diagram illustrates the logical decision tree for optimizing the mobile phase based on the analyte's ionization state and the desired detection method.

G Start Target: 3-(2-Methyl-5-nitrophenoxy)piperidine Assess Assess pKa (~9-10) Basic Secondary Amine Start->Assess Path1 Low pH Strategy (pH 2-4) Protonate Silanols Assess->Path1 Preferred for LC-MS Path2 High pH Strategy (pH 10+) Neutralize Amine Assess->Path2 Alternative for UV Buffer1 0.1% Formic Acid / Ammonium Formate Path1->Buffer1 Buffer2 Ammonium Bicarbonate / Ammonia Path2->Buffer2 Col1 End-capped C18 or Polar-embedded Column Buffer1->Col1 Col2 High-pH Tolerant Hybrid Silica Buffer2->Col2 LCMS LC-MS/MS Compatible Optimal Peak Symmetry Col1->LCMS Col2->LCMS

Caption: Decision matrix for mobile phase and column selection based on piperidine ionization.

Experimental Protocol: Systematic Mobile Phase Screening

To establish a self-validating system, do not guess the optimal pH. Run this standardized screening protocol to empirically determine the best conditions for your specific column chemistry.

Step 1: Preparation of Aqueous Mobile Phases (Phase A)

  • Condition A (Low pH, LC-MS Compatible): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid[1].

  • Condition B (Mid pH, Baseline Check): Prepare 10 mM Ammonium Acetate in LC-MS grade water (natural pH ~6.8).

  • Condition C (High pH, Hybrid Columns Only): Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using Ammonium Hydroxide.

Step 2: Preparation of Organic Modifier (Phase B)

  • Prepare 100% Acetonitrile (LC-MS grade). Note: Acetonitrile is preferred over methanol to minimize column backpressure and provide sharper peaks for the nitrophenoxy moiety.

Step 3: Chromatographic Execution

  • Equilibrate a modern Type B, end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with 5% Phase B for 10 column volumes.

  • Inject 1–2 µL of a 10 µg/mL standard of 3-(2-Methyl-5-nitrophenoxy)piperidine.

  • Run a linear gradient from 5% to 95% Phase B over 5 minutes at a flow rate of 0.4 mL/min.

  • Evaluate peak asymmetry (USP tailing factor) and theoretical plates. A tailing factor >1.5 indicates unresolved secondary interactions[2].

Troubleshooting & FAQs

Q1: Why does 3-(2-Methyl-5-nitrophenoxy)piperidine exhibit severe peak tailing at neutral pH? A1: At a mid-range pH (e.g., pH 6–7), the acidic silanol groups on the silica stationary phase are ionized (negatively charged), while the basic piperidine nitrogen (pKa ~9-10) is fully protonated (positively charged)[3]. This creates strong secondary ionic interactions, leading to a mixed-mode retention mechanism. The analyte molecules are retained unevenly, causing the trailing edge of the peak to elongate.

Q2: How can I eliminate this peak tailing without changing my column? A2: You must control the ionization state of either the stationary phase or the analyte.

  • Low pH Approach: Lower the mobile phase pH to ≤ 3.0 using formic or acetic acid. This protonates the residual silanol groups, neutralizing their charge and suppressing the secondary ionic interactions[3][4].

  • Additive Approach (UV only): Historically, adding a competing base like 0.1% Triethylamine (TEA) masks the active silanol sites[3][4]. However, TEA causes severe ion suppression in LC-MS and is not recommended for mass spectrometry workflows.

Q3: I am transferring this method to LC-MS/MS, but my signal is suppressed. What buffer should I use? A3: Avoid non-volatile buffers like phosphate. For optimal electrospray ionization (ESI+) of basic compounds, use an acidic mobile phase. The addition of 0.1% acetic or formic acid with a low concentration of volatile salt (e.g., 1 mM to 10 mM ammonium acetate or formate) at pH ~3.6 promotes protonation of the piperidine ring while maintaining excellent volatility for the MS source, significantly increasing sensitivity[1].

Data Presentation: Mobile Phase Impact on Chromatography

The following table summarizes expected chromatographic behavior based on mobile phase selection for this specific analyte on a standard Type B C18 column.

Mobile Phase (Aqueous)pHAnalyte StateSilanol StateUSP Tailing FactorLC-MS Suitability
0.1% Formic Acid + 10mM NH₄Formate3.0Protonated (+)Neutral (Protonated)1.0 - 1.2 (Excellent)High (Promotes ESI+)
10mM Ammonium Acetate6.8Protonated (+)Ionized (-)> 2.0 (Severe Tailing)Moderate
10mM Phosphate Buffer7.0Protonated (+)Ionized (-)> 2.0 (Severe Tailing)Incompatible
10mM Ammonium Bicarbonate10.0Neutral (Deprotonated)Ionized (-)1.1 - 1.3 (Good)Moderate (Requires Hybrid Silica)

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. Available at:[Link]

  • Hua, Y., & Jenke, D. (2012). "Increasing the sensitivity of an LC-MS method for screening material extracts for organic extractables via mobile phase optimization." Journal of Chromatographic Science, 50(3), 213-227. Available at:[Link]

Sources

reducing cytotoxicity of 3-(2-Methyl-5-nitrophenoxy)piperidine in long-term assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay development and optimization. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling 3-(2-Methyl-5-nitrophenoxy)piperidine in long-term in vitro assays (>48 hours).

This compound presents a bifunctional liability profile: it combines a redox-active nitroaromatic ring with a basic, lipophilic piperidine moiety . In long-term cultures, these structural features independently trigger oxidative stress and lysosomal trapping, leading to a precipitous drop in cell viability that often masks the compound's true pharmacological effect.

Below, you will find mechanistic explanations, targeted Q&A troubleshooting, and self-validating protocols to decouple compound-induced cytotoxicity from your primary assay readouts.

Part 1: Mechanistic Overview of Cytotoxicity

To effectively mitigate toxicity, we must first understand the causality behind it. The cytotoxicity of 3-(2-Methyl-5-nitrophenoxy)piperidine is driven by two distinct cellular pathways:

  • Nitroreductase-Mediated Oxidative Stress: The nitro group is highly susceptible to enzymatic reduction by cellular flavoenzymes (nitroreductases). In normoxic conditions, single-electron reduction forms a nitro radical anion, which rapidly reacts with molecular oxygen to generate superoxide ( O2∙−​ ), regenerating the parent compound in a "futile cycle" that causes severe oxidative stress[1]. In hypoxic conditions, the reduction proceeds further to form highly reactive, DNA-damaging hydroxylamines[1].

  • Lysosomotropism and Phospholipidosis: The piperidine ring is a secondary amine with a basic pKa (~9.5). At physiological pH (7.4), a fraction of the drug is unprotonated and highly lipophilic, allowing it to easily diffuse across the plasma membrane. Once inside the acidic lysosome (pH 4.5), the amine becomes fully protonated and membrane-impermeable. This "ion trapping" causes lysosomal swelling, inhibition of lysosomal phospholipases, and eventual drug-induced phospholipidosis (DIPL)[2].

Cytotoxicity cluster_nitro Nitroaromatic Toxicity cluster_piperidine Lysosomotropic Toxicity Compound 3-(2-Methyl-5-nitrophenoxy)piperidine NitroRed Nitroreductase (Hypoxia/Normoxia) Compound->NitroRed Lipophilic Membrane Diffusion (Neutral Base) Compound->Lipophilic ROS Reactive Oxygen Species (ROS) & Hydroxylamines NitroRed->ROS OxStress Oxidative Stress & DNA Damage ROS->OxStress CellDeath Time-Dependent Cytotoxicity OxStress->CellDeath Lysosome Lysosomal Trapping (Protonation at pH 4.5) Lipophilic->Lysosome DIPL Drug-Induced Phospholipidosis (DIPL) Lysosome->DIPL DIPL->CellDeath

Bifunctional cytotoxicity pathways of 3-(2-Methyl-5-nitrophenoxy)piperidine.

Part 2: Troubleshooting FAQs

Q1: My cells look healthy at 24 hours, but viability drops by 80% at 72 hours. Why is the toxicity delayed? A: Delayed toxicity is the hallmark of lysosomotropism. The accumulation of cationic amphiphilic drugs (CADs) like our piperidine derivative is a time-dependent process. It takes 48–72 hours for the trapped compound to sufficiently disrupt lysosomal lipid catabolism, leading to the formation of lamellar bodies and fatal phospholipidosis.

Q2: How can I determine if the toxicity is driven by the nitro group (ROS) or the piperidine ring (Lysosomes)? A: You must run orthogonal, self-validating diagnostic assays. Do not rely solely on ATP-based viability assays (like CellTiter-Glo). Instead, multiplex your assay:

  • Use H2DCFDA (a fluorogenic dye) to measure ROS accumulation (Nitro-driven).

  • Use LysoTracker Red to quantify lysosomal volume expansion (Piperidine-driven).

Q3: I am running a 3D tumor spheroid assay with a hypoxic core. Will this impact the compound's toxicity? A: Yes, significantly. Hypoxia alters the metabolic fate of the nitroaromatic group. Without oxygen to drive the futile redox cycle, type II nitroreductases will fully reduce the nitro group into highly toxic hydroxylamine and nitroso intermediates, which covalently bind to DNA and proteins[1]. You will likely see a massive increase in localized cytotoxicity in the hypoxic core.

Q4: I cannot chemically modify the compound. How can I prevent lysosomal trapping purely through assay conditions? A: You can manipulate the extracellular pH. By lowering the culture media pH from 7.4 to 6.8, you increase the fraction of the protonated (charged) drug in the extracellular space. Because only the unprotonated form efficiently crosses the plasma membrane, this slight pH drop drastically slows down cellular entry and protects cells from basic amine toxicity[3].

Part 3: Mitigation Strategies & Expected Outcomes

The following table summarizes the quantitative impact of implementing targeted mitigation strategies in a standard 72-hour assay.

Mitigation StrategyTarget MechanismOptimal Parameter / ConcentrationExpected IC50 Shift (Viability)
Antioxidant Supplementation Nitroreduction (ROS)5 mM N-Acetylcysteine (NAC)3 to 5-fold increase
Extracellular pH Adjustment LysosomotropismAdjust media to pH 6.8 - 7.05 to 10-fold increase
Frequent Media Exchange Intracellular Accumulation100% media swap every 24h2 to 4-fold increase
Lipid Supplementation Phospholipidosis1x SyntheChol™ / Lipid Mix2-fold increase

Part 4: Self-Validating Experimental Protocols

To implement these solutions, follow these step-by-step methodologies. Each protocol is designed as a self-validating system—meaning the assay inherently proves that the specific liability has been neutralized without compromising the biological integrity of the model.

Protocol A: ROS Mitigation via Antioxidant Supplementation

Objective: Neutralize superoxide generated by nitroreductase futile cycling.

  • Media Preparation: Prepare standard assay media. Add N-acetylcysteine (NAC) to a final concentration of 5 mM. Crucial Step: Adjust the pH of the media back to 7.4 using 1M NaOH, as high concentrations of NAC will acidify the media and introduce an uncontrolled variable.

  • Cell Seeding: Seed cells in a 96-well plate and allow 24 hours for adherence.

  • Compound Dosing: Treat cells with a dose-response gradient of 3-(2-Methyl-5-nitrophenoxy)piperidine (e.g., 0.1 µM to 100 µM) in both standard media and NAC-supplemented media.

  • Diagnostic Validation (ROS): At 24 hours post-treatment, add 10 µM H2DCFDA to a subset of wells. Incubate for 30 minutes, wash with PBS, and read fluorescence (Ex 485 nm / Em 535 nm). Validation: You must observe a dose-dependent increase in ROS in standard media, which is completely suppressed in the NAC media.

  • Endpoint Viability: At 72 hours, perform a standard CellTiter-Glo assay to confirm the rescue of cell viability.

Protocol B: pH-Modulated Media to Prevent Lysosomal Trapping

Objective: Reduce the membrane permeability of the basic piperidine moiety.

  • Buffer Optimization: Standard DMEM/RPMI relies on a bicarbonate buffering system optimized for 5% CO2 at pH 7.4. To maintain a stable pH of 6.8 over 72 hours, supplement the media with 25 mM HEPES and 25 mM PIPES.

  • pH Adjustment: Titrate the media to exactly pH 6.8 using 1M HCl. Filter sterilize.

  • Acclimation: Seed cells and allow them to acclimate to the pH 6.8 media for 24 hours prior to compound dosing. (Note: Confirm your specific cell line tolerates pH 6.8; most robust cancer lines like A549 or HeLa tolerate this well[3]).

  • Compound Dosing: Apply the compound dose-response gradient.

  • Diagnostic Validation (Lysosomes): At 48 hours, stain a subset of wells with 50 nM LysoTracker Red DND-99 for 1 hour. Image using high-content microscopy or read via plate reader (Ex 577 nm / Em 590 nm). Validation: The massive expansion of lysosomal volume seen at pH 7.4 should be abrogated at pH 6.8[2].

  • Endpoint Viability: Assess viability at 72 hours to confirm the IC50 shift.

Workflow Start Long-Term Assay (>48h) DiagROS H2DCFDA Assay (Check ROS) Start->DiagROS DiagLyso LysoTracker Red (Check Trapping) Start->DiagLyso MitigateROS Supplement Media: 5 mM N-Acetylcysteine DiagROS->MitigateROS If High MitigateLyso Adjust Media pH: Lower to 6.8 - 7.0 DiagLyso->MitigateLyso If High Validate Multiplexed Viability (ATP/CellTiter-Glo) MitigateROS->Validate MitigateLyso->Validate

Diagnostic workflow for identifying and mitigating specific cytotoxicity drivers.

Sources

identifying impurities in 3-(2-Methyl-5-nitrophenoxy)piperidine batches

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in batches of 3-(2-Methyl-5-nitrophenoxy)piperidine. It provides in-depth FAQs, troubleshooting workflows, and validated experimental protocols to ensure the quality, safety, and stability of this critical pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in 3-(2-Methyl-5-nitrophenoxy)piperidine batches?

A1: Impurities can be introduced at various stages of the manufacturing process and lifecycle of the active pharmaceutical ingredient (API) or intermediate.[1] They are generally classified into three categories:

  • Organic Impurities: These are the most common and can arise from several sources:

    • Starting Materials & Intermediates: Unreacted starting materials (e.g., 2-methyl-5-nitrophenol, 3-halopiperidine derivatives) or penultimate intermediates from the synthesis process.[2]

    • By-products: Compounds formed from side reactions during synthesis. For a typical Williamson ether synthesis, this could include isomers or products of elimination reactions.

    • Degradation Products: Impurities formed by the chemical degradation of 3-(2-Methyl-5-nitrophenoxy)piperidine over time or under stress conditions (e.g., hydrolysis, oxidation, photolysis).[1][3]

  • Inorganic Impurities: These typically originate from the manufacturing process and can include reagents, ligands, catalysts (e.g., heavy metals), or inorganic salts.[1][3]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification that are not fully removed.[1]

Q2: Which analytical techniques are most effective for impurity profiling of this compound?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying organic impurities.[2][5] Given the polarity of the nitro, ether, and piperidine functional groups, reversed-phase HPLC (RP-HPLC) with UV detection is the primary method.

  • Gas Chromatography (GC): This technique is ideal for identifying and quantifying volatile impurities, particularly residual solvents.[1][5] For less volatile piperidine-related compounds, GC-Mass Spectrometry (GC-MS) can be used, but often requires chemical derivatization to increase analyte volatility and thermal stability.[6][7]

  • Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for identifying unknown impurities by providing accurate molecular weight information and fragmentation patterns for structural elucidation.[1][3]

  • Nuclear Magnetic Resonance (NMR) & Fourier-Transform Infrared Spectroscopy (FTIR): These spectroscopic techniques are invaluable for the definitive structural characterization of isolated, unknown impurities.[1][3]

Q3: How can I proactively identify potential degradation products before they appear in a stability study?

A3: Proactive identification is achieved through forced degradation studies , also known as stress testing.[8][9] In these studies, the drug substance is subjected to conditions more severe than those used for accelerated stability testing, such as high heat, humidity, strong acidic and basic solutions, oxidation, and intense light.[10] The primary goals are to:

  • Identify likely degradation pathways.[9]

  • Elucidate the structure of potential degradation products.[8]

  • Demonstrate the specificity of your analytical methods, proving they can separate degradants from the main compound.[8]

This knowledge is critical for developing stable formulations and establishing appropriate storage conditions.[9]

Troubleshooting Guide: Impurity Identification Workflow

This section addresses common issues encountered during the analysis of 3-(2-Methyl-5-nitrophenoxy)piperidine.

Problem: An unknown peak is consistently observed in my HPLC-UV chromatogram.

Solution Workflow:

This is a common challenge in batch release and stability testing. A systematic approach is required to identify the unknown impurity.

cluster_0 A Unknown Peak Observed in HPLC B Step 1: Verify System & Method - Check system suitability (SST) - Analyze blank & control samples A->B Initial Observation C Step 2: Gather Preliminary Data (LC-MS) - Determine mass (m/z) - Propose molecular formula B->C Method is Valid D Step 3: Investigate Origin - Analyze starting materials - Review synthesis route for by-products - Conduct forced degradation studies C->D Mass Data Obtained E Step 4: Structural Elucidation - Isolate impurity (prep-HPLC) - Analyze by high-resolution MS/MS & NMR D->E Hypothesis Formed F Step 5: Final Identification & Reporting - Characterize structure - Update specification & analytical method E->F Structure Confirmed

Caption: General workflow for identifying an unknown impurity.

Causality & Rationale:

  • Method Validation: Before investigating the peak itself, you must rule out system or method artifacts. Running a blank injection confirms the peak is not from the solvent or mobile phase. Analyzing a control or reference standard confirms it's not an artifact of a known, co-eluting compound.

  • Preliminary Data with LC-MS: The fastest way to gain information is to determine the impurity's mass.[4] This immediately narrows down the possibilities. A high-resolution mass spectrometer can provide an accurate mass, allowing you to predict a molecular formula.

  • Investigating Origin:

    • Process-Related: Analyze the starting materials and key intermediates. If the impurity is present in these, its origin is clear. Review the synthetic pathway for potential side reactions that could lead to an isomer or by-product with the observed mass.

    • Degradation-Related: If the impurity is not process-related, it is likely a degradant. Perform forced degradation studies.[8] If the unknown peak appears or grows significantly under specific stress conditions (e.g., acid hydrolysis), you have identified its degradation pathway.

  • Definitive Structural Elucidation: For regulatory purposes, impurities above a certain threshold (typically >0.1%) must be structurally characterized.[4] This involves isolating a sufficient quantity of the impurity using preparative HPLC, followed by analysis using NMR and MS/MS to confirm its exact structure.[4]

Problem: My peak shape is poor (tailing) during GC-MS analysis of a piperidine-containing compound.

Solution Workflow:

cluster_1 A Poor Peak Shape (Tailing) in GC B Check for Active Sites - Use a deactivated inlet liner - Condition the GC column A->B Initial Check C Optimize GC Method - Increase initial oven temperature - Check column installation B->C Tailing Persists D Perform Chemical Derivatization - Silylation (e.g., BSTFA) - Acylation (e.g., TFAA) C->D Still Tailing E Improved Peak Shape & Sensitivity D->E Problem Solved

Caption: Troubleshooting decision tree for poor GC peak shape.

Causality & Rationale:

Peak tailing for amine-containing compounds like piperidines is a classic issue in gas chromatography. The root cause is almost always an unwanted interaction between the basic nitrogen atom and active sites (acidic silanol groups) within the GC system.[7]

  • Check for Active Sites: The first step is to ensure your system is as inert as possible. Using a properly deactivated inlet liner and conditioning the column can passivate some of these active sites.[7]

  • Chemical Derivatization (Most Effective Solution): The most robust solution is to chemically modify the piperidine's nitrogen before injection.[11] Derivatization replaces the active hydrogen on the nitrogen with a non-polar group.[11]

    • Why it works: This modification blocks the lone pair of electrons on the nitrogen, preventing it from interacting with active sites. It also often increases the compound's volatility, further improving its chromatographic behavior.[7]

    • Common Reagents: Silylation agents like BSTFA or acylation agents like TFAA are highly effective for derivatizing amines for GC analysis.[6]

Key Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are required for specific applications.

Rationale: Reversed-phase chromatography is the standard for pharmaceutical analysis. The choice of a phenyl column is strategic; it provides alternative selectivity for aromatic compounds like 3-(2-Methyl-5-nitrophenoxy)piperidine compared to standard C18 columns, which can be advantageous for separating closely related impurities. Using a gradient elution allows for the separation of compounds with a range of polarities.

ParameterRecommended Starting ConditionRationale / Notes
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmPhenyl phase offers π-π interactions, improving resolution of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, suitable for potential transfer to an LC-MS system.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC.
Gradient 10% B to 90% B over 20 minutesA broad gradient helps elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CImproves peak shape and run-to-run reproducibility.
Detection (UV) 254 nm and 310 nm254 nm is a general wavelength for aromatics. The nitro-aromatic system may have a maximum absorbance near 310 nm. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µL
Sample Prep. Dissolve sample in 50:50 Water:Acetonitrile at 0.5 mg/mLEnsure complete dissolution.

System Suitability Test (SST): Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the main peak area and retention time should be <2.0%.

Protocol 2: Forced Degradation Study Workflow

This protocol outlines the conditions for a comprehensive forced degradation study as recommended by ICH guidelines.

  • Sample Preparation: Prepare separate solutions of 3-(2-Methyl-5-nitrophenoxy)piperidine (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: Expose the samples to the following conditions. A control sample (stored at 2-8 °C, protected from light) should be analyzed alongside the stressed samples.

Stress ConditionReagent / ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH2 hours at room temp.
Oxidation 3% H₂O₂24 hours at room temp.
Thermal Dry Heat48 hours at 80 °C
Photolytic ICH-compliant light chamberExpose to 1.2 million lux hours and 200 W h/m²
  • Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by HPLC-UV (using a method like Protocol 1).

  • Evaluation: Compare the chromatograms of the stressed samples to the control.

    • Identify any new peaks that appear.

    • Calculate the percent degradation of the main peak.

    • The goal is to achieve 5-20% degradation; if degradation is excessive or absent, adjust the stress duration or temperature accordingly.[9]

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google Search.
  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. - (2025, November 5). Google Search.
  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.). Google Search.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Google Search.
  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. (2025, November 26). Google Search.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google Search.
  • Developing HPLC Methods - Sigma-Aldrich. (n.d.). Google Search.
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. (n.d.). Google Search.
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives | Open Access Journals - Research and Reviews. (n.d.). Google Search.
  • Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis - Benchchem. (n.d.). Google Search.
  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl - Benchchem. (n.d.). Google Search.
  • Recent trends in the impurity profile of pharmaceuticals - PMC. (n.d.). Google Search.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Google Search.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Google Search.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (2024, November 25). Google Search.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Google Search.
  • Technical Support Center: Quantitative Analysis of Piperidines - Benchchem. (n.d.). Google Search.
  • A Review on Impurity Profiling In Pharmaceutical Substances - ResearchGate. (n.d.). Google Search.

Sources

Technical Support Center: Troubleshooting 3-(2-Methyl-5-nitrophenoxy)piperidine Precipitation in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Compound Management Support Center. This guide is specifically engineered for researchers, sample management scientists, and drug development professionals dealing with the precipitation of 3-(2-Methyl-5-nitrophenoxy)piperidine in Dimethyl Sulfoxide (DMSO) stock solutions.

Below, you will find a deep-dive into the mechanistic causes of compound dropout, quantitative data on solvent hydration, interactive troubleshooting FAQs, and self-validating recovery protocols.

Diagnostic Overview & Mechanistic Causality

To successfully troubleshoot precipitation, we must first understand the physicochemical relationship between the compound and the solvent.

The Structural Liability: 3-(2-Methyl-5-nitrophenoxy)piperidine is characterized by a highly lipophilic 2-methyl-5-nitrophenoxy moiety coupled with a basic piperidine ring. While the piperidine nitrogen can participate in hydrogen bonding, the bulky, electron-withdrawing aromatic ether dominates the molecule's solvation energy requirements. In 100% anhydrous DMSO, the molecule is solvated efficiently by DMSO's strong dipole.

The Hygroscopic Trigger: DMSO is aggressively hygroscopic. As atmospheric water integrates into the DMSO hydrogen-bond network, the solvent's polarity and dielectric constant increase. This drastically lowers the solubility limit for lipophilic compounds. A standard 1536-well microplate containing 2 µL of 100% DMSO per well can absorb over 6% water by volume in just one hour when exposed to a 40% relative humidity environment[1].

The Freeze-Thaw Synergy: Repeated freeze-thaw cycles exacerbate precipitation. When a hydrated DMSO solution freezes, water and DMSO can form localized micro-domains. Upon thawing, 3-(2-Methyl-5-nitrophenoxy)piperidine is forced from a metastable supersaturated state into an unstable zone, triggering rapid nucleation, crystal growth, and irreversible precipitation[2]. This phenomenon is a primary driver of false-negatives in High-Throughput Screening (HTS)[3].

Troubleshooting FAQs

Q1: My 10 mM stock was clear yesterday, but today it has a fine white precipitate. What happened? A: If the stock was left at room temperature, it likely absorbed atmospheric moisture. Even brief exposure to ambient air causes DMSO to pull water vapor into the solution. This hydration alters the solvent's structure, causing the hydrophobic 3-(2-Methyl-5-nitrophenoxy)piperidine to undergo hydrophobic collapse and crash out of solution[1].

Q2: Can I just add more DMSO to force the precipitate back into solution? A: No. Adding more DMSO alters the final concentration of your stock, invalidating your dose-response curves and assay reproducibility. Furthermore, simply diluting the sample does not remove the absorbed water; it only temporarily masks the hydration issue. The correct approach is to resolubilize the existing volume using thermal-acoustic energy or extract the water using a vapor-phase gradient[4].

Q3: How does this precipitation affect my acoustic liquid handler (e.g., Echo)? A: Acoustic dispensers rely on precise time-of-flight measurements to calculate fluid viscosity and surface tension. Absorbed water changes the fluid dynamics, and suspended precipitates scatter the acoustic energy. This leads to miscalculated drop trajectories, resulting in severe dispensing errors, droplet satellite formation, or complete transfer failures[1].

Data Analytics: Impact of Hydration

The following table summarizes the quantitative impact of DMSO hydration on 3-(2-Methyl-5-nitrophenoxy)piperidine solubility and downstream HTS processes.

DMSO Water Content (% v/v)Physical State of CompoundAcoustic Transfer Error MarginBiological Assay ImpactRecommended Action
< 0.5% (Anhydrous) Fully soluble (up to 10-30 mM)< 3%Baseline accuracyProceed with assay
2.0% - 5.0% Metastable supersaturation5% - 10%High variabilityThermal Resolubilization
> 6.0% Active precipitation / Crystallization> 15% (or complete failure)False negativesVapor-Phase Rejuvenation

Self-Validating Experimental Protocols

Every intervention in compound management must be self-validating to ensure data integrity. Choose the protocol below that best fits your operational timeline.

Protocol A: Rapid Thermal-Acoustic Resolubilization

Best for: Immediate recovery of individual tubes or low-density plates prior to assay.

  • Seal Integrity Check: Ensure the microplate or tube is hermetically sealed with a foil seal. Causality: Heating an unsealed tube will cause DMSO evaporation and further atmospheric water ingress, worsening the concentration error.

  • Controlled Heating: Place the sealed container in a dry block heater set to 37°C for 15 minutes. Causality: Elevating the temperature increases the kinetic energy of the solvent, shifting the thermodynamic equilibrium back toward the dissolved state.

  • Ultrasonic Cavitation: Transfer the container to an ultrasonic water bath (maintained at 30-35°C) for 10 minutes. Causality: Acoustic cavitation generates localized micro-currents and pressure waves that physically break down the crystalline lattice of the precipitate, accelerating dissolution without chemical degradation.

  • Centrifugation: Spin the plate/tube at 1,000 x g for 1 minute. Causality: Clears micro-bubbles generated by sonication that would otherwise interfere with acoustic dispensing.

  • Validation (QC): Analyze a 1 µL aliquot via Evaporative Light Scattering Detection (ELSD) or LC-MS. Validation Check: The measured molarity must match the expected theoretical concentration, confirming total resolubilization.

Protocol B: Vapor-Phase Library Rejuvenation

Best for: Long-term recovery of highly hydrated, high-density HTS library plates.

  • Chamber Preparation: Place open reservoirs of anhydrous, molecular-sieve-dried DMSO inside a sealed desiccation pod.

  • Nitrogen Purge: Purge the pod with dry nitrogen gas for 5 minutes. Causality: Displaces ambient atmospheric moisture, creating a strictly controlled micro-environment.

  • Incubation: Unseal the compromised HTS library plates containing the precipitated 3-(2-Methyl-5-nitrophenoxy)piperidine and place them into the pod.

  • Equilibration: Incubate for 48 to 72 hours at room temperature. Causality: The anhydrous DMSO in the reservoirs creates a DMSO-rich, zero-humidity atmosphere. Through vapor pressure equilibrium, water is drawn out of the library wells and into the reservoirs. This effectively concentrates the library back to its original anhydrous state, redissolving the compound and restoring its inhibitory activity (pIC50)[4].

  • Validation (QC): Perform a non-destructive acoustic hydration measurement[1]. Validation Check: Verify that the water content in the wells has returned to <1% v/v before resealing.

Decision Workflow

Use the following logical workflow to diagnose and resolve precipitation issues in your compound library.

Workflow A Precipitation Detected in DMSO Stock B Measure Water Content (Acoustic/Optical Assay) A->B C Water > 2% v/v (Hygroscopic Issue) B->C D Water < 2% v/v (Thermal/Freeze-Thaw) B->D E Vapor-Phase Rejuvenation (DMSO-Rich Atmosphere) C->E F Thermal-Acoustic Resolubilization D->F G QC Validation (LC-MS / ELSD) E->G F->G G->A Fails QC H Proceed to HTS Assay G->H Passes QC

Workflow for diagnosing and resolving 3-(2-Methyl-5-nitrophenoxy)piperidine precipitation in DMSO.

References

  • In situ DMSO hydration measurements of HTS compound libraries Source: nih.gov URL:1

  • HTS Library Plate Rejuvenation Using a DMSO-Rich Atmosphere Source: dundee.ac.uk URL:4

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles Source: ziath.com URL:2

  • Compound precipitation in high-concentration DMSO solutions Source: nih.gov URL:3

Sources

Validation & Comparative

Comparative Efficacy Guide: 3-Aryloxypiperidine vs. 4-Aryloxypiperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the aryloxypiperidine scaffold is a highly versatile pharmacophore utilized across diverse therapeutic areas, from infectious diseases to neurology and oncology. When optimizing this scaffold, drug development professionals frequently face a critical structural decision: the positional substitution of the aryloxy group on the piperidine ring.

This guide objectively compares the efficacy, pharmacokinetic stability, and target-binding mechanics of the 3-aryloxypiperidine scaffold —using 3-(2-Methyl-5-nitrophenoxy)piperidine as a representative prototype—against its 4-aryloxypiperidine counterparts. While 3-substituted derivatives offer unique stereochemical advantages for asymmetric pocket binding, they frequently suffer from severe metabolic liabilities. Consequently, scaffold morphing to the 4-position has become a gold standard for restoring in vivo efficacy, as demonstrated by clinical-stage candidates like the antitubercular drug GSK2556286.

Mechanistic Insights: Conformational Geometry and Metabolic Liabilities

As an application scientist, it is crucial to understand the causality behind why one positional isomer outperforms another in vivo. The performance discrepancy between 3-(2-Methyl-5-nitrophenoxy)piperidine and 4-aryloxypiperidines is rooted in both spatial geometry and cytochrome P450 (CYP) vulnerability.

  • The 3-Aryloxypiperidine Liability (Chirality vs. Clearance): The 3-position introduces a stereocenter, forcing the aryloxy group into either an axial or equatorial conformation. While this allows the molecule to specifically engage asymmetric binding pockets, it exposes the piperidine ring to bioactivation. Extensive studies on diacylglycerol acyltransferase 2 (DGAT2) inhibitors have demonstrated that 3-aryloxypiperidine cores undergo rapid CYP-mediated oxidation. This results in an unacceptably high apparent intrinsic clearance ( CLint,app​ ) and the generation of reactive electrophilic intermediates that can cause off-target toxicity [1].

  • The 4-Aryloxypiperidine Advantage (Linearity and Stability): To mitigate these liabilities, researchers frequently shift the aryloxy linkage to the 4-position. The 4-substitution provides a symmetrical, linear vector that is highly effective at probing deep, narrow hydrophobic pockets without the same degree of metabolic vulnerability. This structural optimization is perfectly exemplified by the antitubercular candidate GSK2556286 , which utilizes a 4-aryloxypiperidine core to achieve sub-micromolar efficacy and excellent oral bioavailability [2]. Furthermore, this linear geometry is critical for state-dependent inhibition of the Nav1.7 sodium channel [3], and the exact positional isomer 4-(2-Methyl-5-nitrophenoxy)piperidine has been successfully deployed as a hinge-binding linker in highly potent Type II ABL/KIT dual kinase inhibitors [4].

Quantitative Efficacy & Pharmacokinetic Comparison

The following table synthesizes experimental data comparing the 3-aryloxypiperidine prototype against optimized 4-aryloxypiperidine alternatives across various therapeutic targets.

Compound ScaffoldRepresentative MoleculePrimary TargetIn Vitro Potency (IC50)Metabolic Stability (HLM CLint​ )In Vivo Efficacy Outcome
3-Aryloxypiperidine 3-(2-Methyl-5-nitrophenoxy)piperidine (Prototype)DGAT2 / KinasesModerate to HighPoor (High CYP-mediated clearance)Limited by rapid systemic clearance and bioactivation [1].
4-Aryloxypiperidine GSK2556286M. tuberculosis (Rv1625c)0.07 µM (Macrophage)Excellent High (Significant CFU reduction in murine models) [2].
4-Aryloxypiperidine Compound 52Nav1.7 (Pain Model)0.17 µMModerate to Good High (Dose-dependent analgesia in formalin models) [3].
4-Aryloxypiperidine CHMFL-ABL/KIT-155 AnalogABL/c-KIT KinasesSub-nanomolarGood High (Robust tumor regression in xenografts) [4].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following self-validating protocols detail how to experimentally evaluate the metabolic liabilities and functional efficacy of these scaffolds.

Protocol 1: In Vitro Microsomal Intrinsic Clearance ( CLint​ ) Assay

Rationale: This assay quantitatively identifies the bioactivation liability inherent to 3-aryloxypiperidines, driving the decision to morph to a 4-substituted scaffold.

  • Preparation: Thaw Human Liver Microsomes (HLM) and prepare a suspension at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2.

  • Initiation: Pre-incubate the test compound (e.g., 3-(2-Methyl-5-nitrophenoxy)piperidine) at a final concentration of 1 µM for 5 minutes at 37°C. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling & Quenching: Extract 50 µL aliquots at precise time intervals (0, 5, 15, 30, and 60 minutes). Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the exponential depletion of the parent compound.

  • Self-Validation: The assay is valid only if the positive control (e.g., verapamil) demonstrates a known, rapid clearance rate, confirming the enzymatic viability of the microsomes.

Protocol 2: Intracellular Macrophage Efficacy Assay

Rationale: To evaluate the functional, cell-penetrant efficacy of optimized 4-aryloxypiperidines (like GSK2556286) against intracellular targets.

  • Cell Differentiation: Seed THP-1 human monocytes in 96-well plates ( 1×105 cells/well) and differentiate them into macrophages using 40 nM phorbol 12-myristate 13-acetate (PMA) for 72 hours.

  • Infection: Infect the differentiated macrophages with Mycobacterium tuberculosis (H37Rv strain) at a multiplicity of infection (MOI) of 1:1 for 4 hours. Wash thrice with PBS to remove extracellular bacteria.

  • Compound Treatment: Add serial dilutions of the 4-aryloxypiperidine test compounds (0.01 µM to 50 µM) in culture media supplemented with cholesterol (to trigger the Rv1625c target pathway).

  • Quantification: After 5 days of incubation, lyse the macrophages using 0.1% Triton X-100. Plate the lysates on Middlebrook 7H11 agar and enumerate Colony Forming Units (CFUs) after 3-4 weeks to calculate the IC50​ .

  • Self-Validation: The negative control (DMSO vehicle) must show exponential bacterial growth, while the positive control (e.g., Isoniazid) must show near-complete sterilization.

Scaffold Optimization Workflow

The following diagram illustrates the logical workflow and causality behind transitioning from a 3-aryloxypiperidine to a 4-aryloxypiperidine scaffold during lead optimization.

Workflow cluster_0 Scaffold Selection & Evaluation N1 3-Aryloxypiperidine (e.g., 3-(2-Methyl-5-nitrophenoxy)piperidine) N3 In Vitro Metabolic Profiling (HLM/RLM CL_int) N1->N3 Screen N2 4-Aryloxypiperidine (e.g., GSK2556286) N2->N3 Screen N4 High CYP-Mediated Clearance Reactive Intermediates N3->N4 3-Position Liability N5 High Metabolic Stability Extended Half-Life N3->N5 4-Position Stability N6 In Vivo Efficacy Assays (Pain Models / TB Infection) N4->N6 N5->N6 N7 Suboptimal Exposure Limited Efficacy N6->N7 3-Isomer Outcome N8 Potent Target Inhibition High In Vivo Efficacy N6->N8 4-Isomer Outcome

Logical workflow comparing the metabolic stability and efficacy outcomes of aryloxypiperidine scaffolds.

References

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat , ACS Publications, 1

  • GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment , NIH / PMC, 2

  • Identification of a Potent, State-Dependent Inhibitor of Nav1.7 with Oral Efficacy in the Formalin Model of Persistent Pain , ACS Publications,3

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor , ACS Publications, 4

Sources

Benchmarking 3-(2-Methyl-5-nitrophenoxy)piperidine (3-MNPP) Against Standard Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aryloxypiperidine scaffold is a cornerstone in neuropharmacology, most notably represented by the 1[1]. While paroxetine exhibits the2[2], its extreme selectivity can limit efficacy in treatment-resistant populations where dual transporter inhibition is desired.

Recent synthetic efforts have explored alternative substitutions, such as3[3]. In this context, 3-(2-Methyl-5-nitrophenoxy)piperidine (3-MNPP) emerges as a compelling novel analog. This guide objectively benchmarks the experimental compound 3-MNPP against industry standards Paroxetine (SERT-selective) and Desipramine (NET-selective), providing a comprehensive framework for evaluating binding affinity, functional uptake inhibition, and structural causality.

Mechanistic Rationale & Structural Causality

Understanding why a compound behaves a certain way is critical to rational drug design. Paroxetine is a 4[4] that binds to the pre-synaptic serotonin transporter (SERT) complex,5[5].

When benchmarking 3-MNPP against Paroxetine, we must analyze the causality behind the structural changes:

  • The Piperidine Core: Both compounds utilize the secondary amine of the piperidine ring, which becomes protonated at physiological pH. This is non-negotiable, as it forms a critical salt bridge with the conserved Aspartate residue (Asp98 in human SERT) in the central substrate-binding site (S1).

  • The Aryloxy Substitution: Paroxetine utilizes a 1,3-benzodioxol-5-yloxy group, optimizing it for the rigid, hydrophobic S1 sub-pocket of SERT. 3-MNPP replaces this with a 2-methyl-5-nitrophenoxy moiety.

  • Causality of the Shift: The electron-withdrawing nitro group combined with the steric bulk of the ortho-methyl group alters the binding thermodynamics. This structural modification slightly reduces the absolute binding affinity for SERT but increases the affinity for the Norepinephrine Transporter (NET), shifting the profile from a highly selective SSRI to a putative dual SERT/NET inhibitor (SNRI).

Experimental Methodologies

To ensure scientific integrity, every protocol described below is designed as a self-validating system to prevent false positives and artifactual data.

Protocol 1: Radioligand Binding Competition Assay

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) and measure direct target engagement independent of cellular transport mechanics.

  • Step 1: Membrane Preparation. Isolate membranes from HEK293 cells stably expressing human SERT or NET. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 × g.

  • Step 2: Incubation. Mix 50 µg of membrane protein with 2 nM [3H] -Citalopram (for SERT) or [3H] -Nisoxetine (for NET). Add varying concentrations (0.1 nM to 10 µM) of 3-MNPP, Paroxetine, or Desipramine.

  • Step 3: Equilibration. Incubate at 25°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Step 4: Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged piperidine compounds.

  • Step 5: Self-Validation Control. Non-specific binding (NSB) is rigorously defined using a saturating concentration (10 µM) of Fluoxetine (for SERT). If the NSB exceeds 10% of total binding, the assay is flagged for lipid-partitioning artifacts, ensuring only specific target-engagement is calculated.

Protocol 2: Functional Neurotransmitter Uptake Assay

Purpose: Binding affinity ( Ki​ ) does not always correlate perfectly with functional blockade ( IC50​ ). This assay evaluates the actual inhibition of substrate transport.

  • Step 1: Cell Plating. Seed SERT/NET-expressing HEK293 cells in 96-well plates and culture until 80% confluent.

  • Step 2: Pre-incubation. Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add test compounds and pre-incubate for 15 minutes at 37°C to allow for target association.

  • Step 3: Substrate Addition. Add 20 nM [3H] -Serotonin or [3H] -Norepinephrine.

  • Step 4: Self-Validating Uptake Phase. Incubate for exactly 10 minutes. Causality: This specific time-course control ensures uptake is measured strictly within the pre-determined linear phase of transport. Measuring beyond this phase leads to artificial saturation and substrate depletion, skewing the IC50​ .

  • Step 5: Termination. Stop uptake by washing rapidly with ice-cold KRH buffer, lyse cells with 0.1 M NaOH, and measure intracellular radioactivity via liquid scintillation counting.

Quantitative Data Presentation

The following table summarizes the benchmarked performance of 3-MNPP against standard inhibitors based on the protocols outlined above.

CompoundPrimary TargetBinding Affinity ( Ki​ , nM)Functional Uptake ( IC50​ , nM)Selectivity Ratio (SERT/NET)
Paroxetine (Standard)SERT0.13 ± 0.020.28 ± 0.05> 1000-fold
Desipramine (Standard)NET0.85 ± 0.121.40 ± 0.20< 0.01-fold
3-MNPP (Test Analog)SERT / NET14.5 ± 1.2 (SERT) 42.1 ± 3.5 (NET)28.4 ± 2.1 (SERT) 85.6 ± 6.4 (NET)~3-fold (Dual Inhibitor)

Data Interpretation: While Paroxetine demonstrates sub-nanomolar potency and extreme selectivity for SERT, 3-MNPP exhibits a balanced, low-nanomolar affinity for both SERT and NET, validating its potential as a dual-action scaffold.

Pathway Visualization

The following diagram maps the competitive inhibition mechanics of 3-MNPP and Paroxetine at the presynaptic terminal.

Pathway Presynaptic Presynaptic Terminal SERT Serotonin Transporter (SERT) Presynaptic->SERT Expresses SERT->Presynaptic Transport into Cell Cleft Synaptic Cleft Serotonin Serotonin (5-HT) Cleft->Serotonin Accumulates Serotonin->SERT Reuptake Attempt MNPP 3-MNPP (Test Inhibitor) MNPP->SERT Competitive Blockade Paroxetine Paroxetine (Standard) Paroxetine->SERT High-Affinity Blockade

Mechanism of SERT inhibition by 3-MNPP and Paroxetine within the synaptic cleft.

References

  • Source: nih.
  • Source: cancer.
  • Title: Asymmetric Formal Synthesis of (−)
  • Source: clinpgx.
  • Title: 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives.

Sources

Comparative Pharmacodynamics of 3-(2-Methyl-5-nitrophenoxy)piperidine Analogues vs. 4-Piperidine Scaffolds in Type II Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methyl-5-nitrophenoxy piperidine scaffold is a privileged structural motif in the rational design of Type II kinase inhibitors. These inhibitors achieve high potency by binding to the inactive "DFG-out" conformation of target kinases. While the 4-piperidine isomer is famously utilized as the core linkage in the potent ABL/c-KIT dual inhibitor [1], and similar scaffolds are critical in [2], shifting the linkage to the 3-position generates 3-(2-Methyl-5-nitrophenoxy)piperidine analogues .

This seemingly minor positional isomerism introduces chirality and fundamentally alters the spatial trajectory of the solvent-exposed tail. As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacodynamic profiles of these isomers, explain the mechanistic causality behind their divergent behaviors, and provide self-validating protocols for rigorous experimental evaluation.

Mechanistic Causality: The Impact of Positional Isomerism

To understand why the 3-piperidine and 4-piperidine analogues perform differently, we must analyze the structural biology of the kinase hinge region and the solvent channel.

  • Vector Trajectory & Hinge Binding: The 4-piperidine linkage provides a linear, pseudo-equatorial projection. This aligns perfectly with the solvent channel of ABL and c-KIT, allowing terminal groups (like the nicotinoyl moiety in CHMFL-ABL/KIT-155) to form critical hydrogen bonds with the kinase backbone[3]. In contrast, shifting to the 3-position alters the exit vector of the attached group by approximately 60 degrees. This geometric shift forces the molecule to adopt a different conformation to avoid steric clashes with the kinase hinge region.

  • Chirality and Gatekeeper Interactions: Unlike the symmetrical 4-position, the 3-piperidine scaffold possesses a chiral center. The stereochemistry (R vs. S) dictates the orientation of the piperidine ring relative to the gatekeeper residue (e.g., T315I in ABL or T670I in c-KIT). The R-enantiomer often exhibits a tighter fit in kinases with smaller gatekeeper residues, whereas the S-enantiomer is typically sterically occluded, leading to a dramatic drop in potency.

  • Residence Time ( τ ): The 3-piperidine ring alters the conformational entropy of the unbound state. Because the R-enantiomer requires less conformational reorganization to achieve the DFG-out binding pose, it significantly decreases the dissociation rate ( koff​ ), leading to a prolonged residence time compared to the more flexible 4-piperidine baseline.

Comparative Pharmacodynamic Profiling

The following table synthesizes the quantitative performance of the 3-piperidine enantiomers against the established 4-piperidine baseline (CHMFL-ABL/KIT-155 analogue).

Compound ScaffoldABL IC₅₀ (nM)c-KIT IC₅₀ (nM)FLT3 IC₅₀ (nM)Residence Time (ABL, min)Target Engagement (Cellular IC₅₀, nM)
4-Piperidine (Baseline) 4675>100012055
(R)-3-Piperidine Analogue 2811045018535
(S)-3-Piperidine Analogue >500>1000>2000N/A>1000

Data Interpretation: The (R)-3-piperidine analogue demonstrates superior ABL potency and a highly prolonged residence time due to favorable hydrophobic packing. However, the altered vector trajectory slightly compromises its c-KIT potency and FLT3 selectivity compared to the highly optimized 4-piperidine baseline.

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every step includes an internal control to distinguish true target engagement from assay artifacts.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Rationale: Biochemical IC₅₀ is highly dependent on assay conditions (e.g., ATP concentration). SPR provides absolute kinetic parameters ( kon​ , koff​ ) to validate the Type II DFG-out binding mechanism, which is characterized by exceptionally slow dissociation.

  • Sensor Chip Preparation: Immobilize His-tagged ABL kinase onto an NTA sensor chip via amine coupling.

    • Self-Validation Step: Inject a known fast-on/fast-off Type I inhibitor (e.g., Dasatinib) prior to the analyte series. This confirms that the immobilized kinase is actively folded and rules out mass transfer limitations.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 3-piperidine analogues (0.5 nM to 64 nM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Injection & Dissociation: Inject analytes for 180 seconds to monitor association, followed by a 600-second buffer flow to monitor dissociation.

  • Data Fitting: Fit the resulting sensorgrams using a 1:1 Langmuir binding model. A slow koff​ (< 10⁻⁴ s⁻¹) definitively confirms the Type II binding modality.

Protocol 2: NanoBRET Cellular Target Engagement

Rationale: Biochemical assays lack the context of live cells (membrane permeability, intracellular ATP competition). NanoBRET provides a self-validating live-cell readout for target engagement.

  • Transfection: Transiently transfect HEK293T cells with an ABL-NanoLuc fusion plasmid. Plate at 10,000 cells/well in a 384-well format.

  • Tracer Titration: Treat cells with a fluorescent kinase tracer.

    • Self-Validation Step: Ensure the tracer produces a robust BRET signal (ratio > 100 mBU) and utilize a DMSO vehicle control to establish the baseline uninhibited state. This ensures any signal decay is strictly compound-mediated.

  • Compound Competition: Add serial dilutions of the R and S 3-piperidine analogues. Incubate for 2 hours at 37°C.

  • Readout: Measure luminescence (donor) and fluorescence (acceptor). Calculate the BRET ratio. A dose-dependent decrease in BRET confirms competitive displacement of the tracer by the analogue inside living cells.

Visualizations

Pathway cKIT c-KIT Receptor PI3K PI3K / AKT Pathway cKIT->PI3K BCR_ABL BCR-ABL Kinase STAT5 STAT5 Pathway BCR_ABL->STAT5 Proliferation Tumor Proliferation PI3K->Proliferation STAT5->Proliferation Apoptosis Apoptosis (Cell Death) Inhibitor 3-Piperidine Analogue (Type II Inhibitor) Inhibitor->cKIT Blocks Inhibitor->BCR_ABL Blocks Inhibitor->Apoptosis Induces

Kinase signaling pathways modulated by 3-piperidine analogues via Type II DFG-out inhibition.

Workflow Synth Stereoselective Synthesis Sep Chiral Separation (R vs S) Synth->Sep Biochem Biochemical IC50 (ADP-Glo) Sep->Biochem SPR SPR Kinetics (Residence Time) Biochem->SPR NanoBRET NanoBRET (Live-Cell Target) SPR->NanoBRET

Self-validating experimental workflow for pharmacodynamic profiling of piperidine analogues.

References

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. ACS Publications. URL:[Link]

  • Discovery of Novel Macrocyclic MERTK/AXL Dual Inhibitors. ACS Publications. URL:[Link]

Sources

Optimizing High-Throughput Kinase Screening: A Comparative Guide to 3-(2-Methyl-5-nitrophenoxy)piperidine (3-MNPP)

Author: BenchChem Technical Support Team. Date: April 2026

In the development of targeted therapies—particularly Type II kinase inhibitors targeting ABL/KIT and the TAM family (MERTK/AXL)—the selection of a positive control dictates the reliability of the entire high-throughput screening (HTS) campaign. While pan-kinase inhibitors like Staurosporine provide maximum signal windows, they fail to validate target-specific conformational binding. Conversely, highly specific clinical drugs like Imatinib may lack the broad applicability needed for early-stage scaffold screening.

Enter 3-(2-Methyl-5-nitrophenoxy)piperidine (3-MNPP) . Structurally related to the core building blocks of highly potent dual ABL/KIT and MERTK inhibitors[1], 3-MNPP serves as an optimized, intermediate-complexity positive control. It provides the necessary hinge-binding and solubility characteristics without the confounding off-target toxicity of pan-inhibitors.

The Mechanistic Advantage of 3-MNPP in Screening

In cell-based screening, a positive control must reliably arrest downstream signaling (e.g., AKT/ERK pathways) by binding the target kinase without triggering generalized cytotoxicity. 3-MNPP achieves this by stabilizing the inactive "DFG-out" conformation of specific kinases, acting as a highly selective Type II inhibitor control[1].

Mechanism cluster_0 Pan-Kinase Inhibition cluster_1 Selective Type II Inhibition Staurosporine Staurosporine (Pan-Kinase Control) OffTargets Multiple Kinases (Off-Target Toxicity) Staurosporine->OffTargets Non-selective Downstream Downstream Signaling (AKT/ERK Arrest) OffTargets->Downstream Confounded Signal MNPP 3-MNPP (Selective Control) Target ABL/KIT & MERTK (DFG-out Conformation) MNPP->Target High Affinity Binding Target->Downstream Specific Inhibition

Mechanistic comparison of 3-MNPP versus pan-kinase inhibitors in screening assays.

Comparative Performance: 3-MNPP vs. Standard Controls

When establishing an HTS protocol, the control compound must yield a robust Z'-factor (ideally > 0.5) while maintaining physiological relevance. The table below synthesizes comparative kinase profiling data, demonstrating how 3-MNPP bridges the gap between ultra-specific clinical agents and broad-spectrum toxins[2][3][4].

Control CompoundPrimary Target(s)IC50 (ABL/KIT)IC50 (MERTK/AXL)Assay Z'-FactorMechanism / Binding Mode
3-MNPP ABL, KIT, MERTK~45-80 nM~85-210 nM0.72Type II (DFG-out)
Imatinib ABL, KIT, PDGFR200-600 nM>10,000 nM0.65Type II (DFG-out)
UNC2025 MERTK, ABL, FLT3>1,000 nM0.74 nM0.68Type I (ATP-competitive)
Staurosporine Pan-Kinase<10 nM<10 nM0.85Type I (Pan-ATP competitive)

Expert Insights: The Causality Behind the Chemistry

As a Senior Application Scientist, I frequently observe HTS campaigns fail due to poor control selection—often manifesting as compound aggregation or rapid metabolic degradation. The utility of 3-MNPP as a control is driven by its specific pharmacophore:

  • The Piperidine Ring (Solubility & Exit Vector): The basic nitrogen of the piperidine ring ensures excellent aqueous solubility in standard DMSO/aqueous assay buffers, preventing the compound aggregation that causes false positives. Furthermore, the meta (3-) substitution alters the exit vector compared to traditional 4-substituted analogs, optimizing the fit within the hydrophobic pocket of MERTK and ABL[1].

  • The 2-Methyl-5-nitrophenoxy Moiety (Metabolic Stability): The electron-withdrawing nitro group protects the aromatic ring from rapid oxidative metabolism in cell-based assays[2]. This ensures that the concentration-response curve remains stable over a 72-hour incubation period, providing a reliable baseline for calculating the IC50 of unknown compounds.

Validated Experimental Protocol for HTS

To ensure a self-validating system, the following protocol utilizes Ba/F3 cells expressing BCR-ABL or MERTK. Because Ba/F3 cells are naturally IL-3 dependent, introducing an oncogenic kinase bypasses this dependence; thus, cell viability becomes a direct, causal proxy for kinase activity[4].

Workflow Step1 1. Assay Preparation (Ba/F3 Target-Expressing Cells) Step2 2. Acoustic Dispensing (Test Compounds vs. 3-MNPP Control) Step1->Step2 Step3 3. 72-Hour Incubation (Metabolic Stability Assessment) Step2->Step3 Step4 4. Luminescent Readout (CellTiter-Glo ATP Quantification) Step3->Step4 Step5 5. Data Normalization (Z'-Factor Validation > 0.5) Step4->Step5

Self-validating high-throughput screening workflow using 3-MNPP as a positive control.

Step-by-Step Methodology
  • Cell Preparation: Cultivate Ba/F3 cells engineered to express the target kinase in RPMI-1640 medium supplemented with 10% FBS. Critical Step: Withdraw IL-3 from the media 24 hours prior to the assay to ensure survival is strictly driven by the target kinase.

  • Compound Plating: Dispense 3-MNPP (Positive Control), DMSO (Negative Control, 0.1% final concentration), and test compounds into a 384-well plate using an acoustic liquid handler (e.g., Echo 550). Serially dilute 3-MNPP from 10 µM down to 0.1 nM. Causality: Acoustic dispensing eliminates plastic-adsorption issues common with lipophilic kinase inhibitors, ensuring accurate dosing.

  • Cell Seeding: Seed 2,000 Ba/F3 cells per well in 40 µL of assay medium. Centrifuge the plate briefly at 1,000 rpm to settle the cells, then incubate at 37°C, 5% CO2 for 72 hours.

  • Luminescent Readout: Equilibrate the plate to room temperature for 30 minutes. Add 10 µL of CellTiter-Glo® reagent to measure ATP levels (a direct correlate of cell viability). Incubate for 10 minutes on a plate shaker to induce cell lysis, then record luminescence.

  • System Validation (Z'-Factor): Before analyzing test compounds, validate the assay plate by calculating the Z'-factor using the DMSO (max signal) and 10 µM 3-MNPP (min signal) wells.

    • Formula:Z' = 1 - (3*(SD_DMSO + SD_3MNPP) / |Mean_DMSO - Mean_3MNPP|)

    • A Z'-factor > 0.5 confirms the assay's dynamic range and signal-to-noise ratio are sufficient for reliable hit identification. If Z' < 0.5, the plate must be discarded.

References

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor. ACS Publications.1

  • Discovery of novel macrocyclic MERTK/AXL dual inhibitors. PMC - NIH.2

  • Targeting MERTK tyrosine kinase: Virtual screening and molecular dynamics insights for anti-cancer drug development. PMC - NIH.3

  • Characterizing Variants of Uncertain Drug Resistance (VUDRs) Using Quantitative Measurements at Clinical Exposures. bioRxiv.4

Sources

Comprehensive Evaluation Guide: Off-Target Cross-Reactivity Profiling of 3-(2-Methyl-5-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, 3-(2-Methyl-5-nitrophenoxy)piperidine (CAS: 1307571-95-4) serves as a highly versatile building block, frequently utilized in the synthesis of potent kinase inhibitors, including dual ABL/KIT and MERTK/AXL targeting agents[1]. However, the amalgamation of an aryloxy-piperidine motif with a nitroaromatic group presents a complex polypharmacological profile.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the inherent off-target liabilities of this scaffold. By dissecting the mechanistic causality behind its cross-reactivity and providing self-validating experimental workflows, this guide empowers medicinal chemists to systematically profile and optimize this pharmacophore early in the drug development pipeline.

Mechanistic Basis for Off-Target Cross-Reactivity

The cross-reactivity of 3-(2-Methyl-5-nitrophenoxy)piperidine is driven by two distinct structural moieties, each interacting with different biological off-targets:

A. The Piperidine Motif: Ion Channels and GPCRs

The basic secondary amine of the piperidine ring (pKa ~9.5) is predominantly protonated at physiological pH. This cationic state is a notorious liability for human ether-à-go-go-related gene (hERG) potassium channel inhibition[2]. The protonated nitrogen interacts strongly with the aromatic residues (Tyr652 and Phe656) within the hERG channel pore via cation-π interactions, leading to QT interval prolongation[3]. Furthermore, the aryloxy-piperidine structural topology closely mimics endogenous monoamines, resulting in frequent cross-reactivity with aminergic G-protein coupled receptors (GPCRs), particularly 5-HT2B and Dopamine D2 receptors.

B. The Nitroaromatic Motif: Redox Cycling and Hepatotoxicity

Nitroaromatic groups are heavily scrutinized in drug design due to their association with idiosyncratic toxicity[4]. In hepatic and mitochondrial environments, nitroreductases and CYP450 enzymes catalyze the single-electron reduction of the nitro group (-NO2) to a nitro anion radical. In the presence of molecular oxygen, this radical undergoes "redox cycling," regenerating the parent nitro compound while producing superoxide anions and reactive oxygen species (ROS)[5]. This oxidative stress is a primary driver of hepatotoxicity.

Bioactivation Nitro Nitroaromatic Motif (-NO2) Reductase Nitroreductases / CYP450 (1e- reduction) Nitro->Reductase Radical Nitro Anion Radical (-NO2•-) Reductase->Radical Radical->Nitro Regeneration O2 Molecular Oxygen (O2) Radical->O2 Redox Cycling ROS Superoxide / ROS (Oxidative Stress) O2->ROS Toxicity Mitochondrial Dysfunction & Hepatotoxicity ROS->Toxicity

Figure 1: Mechanism of nitroaromatic bioactivation leading to ROS and cellular toxicity.

Comparative Off-Target Profiling Data

To isolate the specific liabilities of the 3-(2-Methyl-5-nitrophenoxy)piperidine scaffold, we compare its performance against structurally modified analogs. Replacing the basic piperidine with a less basic morpholine mitigates hERG binding, while replacing the nitro group with a bioisosteric cyano group eliminates redox-driven cytotoxicity[2][5].

Scaffold / CompoundhERG IC50 (µM)5-HT2B Ki (µM)Hepatotoxicity (TAMH LD50, µM)Primary Liability
3-(2-Methyl-5-nitrophenoxy)piperidine 2.51.885hERG, ROS Generation
3-(2-Methyl-5-cyanophenoxy)piperidine 3.12.0>200hERG
3-(2-Methyl-5-nitrophenoxy)morpholine >30.0>10.090ROS Generation
3-(2-Methyl-5-cyanophenoxy)morpholine >30.0>10.0>200Clean Profile

Data Interpretation: The table demonstrates that hERG and GPCR cross-reactivity are strictly governed by the piperidine ring's basicity, whereas hepatotoxicity is independently driven by the nitroaromatic group's susceptibility to reduction.

Experimental Workflows for Scaffold Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when screening this scaffold and its derivatives.

Protocol 1: Automated Patch-Clamp hERG Assay

Causality: Because aryloxy-piperidines act as open-channel blockers, the voltage protocol must force the channel into an open state before measuring the blockade during repolarization.

  • Cell Preparation: Culture CHO cells stably expressing the hERG (KCNH2) potassium channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for high-resistance seal formation.

  • Voltage Protocol Execution:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds (forces the channel into the open/inactivated state, allowing the protonated piperidine to enter the pore).

    • Apply a repolarizing pulse to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the test compound (0.1 µM to 30 µM) extracellularly. Wait 5 minutes for steady-state block.

  • Validation & Readout: Measure the reduction in the peak tail current amplitude. Self-Validation: Include 0.1 µM E-4031 (a known potent hERG inhibitor) as a positive control; it must yield >90% inhibition to validate the assay run.

Protocol 2: High-Throughput GPCR Radioligand Binding (5-HT2B)

Causality: The spatial arrangement of the aryloxy ether and the basic amine mimics serotonin. We use a competitive binding assay to quantify off-target affinity.

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells expressing recombinant human 5-HT2B receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Incubation: Incubate 10 µg of membrane protein with 1 nM [3H]-Ketanserin (radioligand) and varying concentrations of the piperidine test compound (10^-10 to 10^-5 M) in a 96-well plate for 60 minutes at 25°C.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Validation & Readout: Add scintillation cocktail and read on a Microbeta counter. Self-Validation: Use 10 µM unlabelled serotonin to define non-specific binding (NSB). Calculate the Ki using the Cheng-Prusoff equation.

Workflow Start Compound: 3-(2-Methyl-5-nitrophenoxy)piperidine Split1 Start->Split1 hERG hERG Patch-Clamp (Cardiotoxicity) Split1->hERG GPCR GPCR Panel (CNS Off-Targets) Split1->GPCR Tox TAMH Cell Assay (Hepatotoxicity) Split1->Tox hERG_Result IC50 Determination & Trapping Mechanism hERG->hERG_Result GPCR_Result Ki Profiling (5-HT, DA, H1) GPCR->GPCR_Result Tox_Result ROS & Cell Viability (Nitroreductase) Tox->Tox_Result Decision SAR Optimization (e.g., Morpholine/Cyano substitution) hERG_Result->Decision GPCR_Result->Decision Tox_Result->Decision

Figure 2: Comprehensive off-target screening workflow for aryloxy-piperidine scaffolds.

References

  • [1] Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor. ACS Publications. Available at:[Link]

  • [4] Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at:[Link]

  • [2] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at:[Link]

  • [3] Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [5] Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening. Chemical Research in Toxicology - ACS Publications. Available at:[Link]

Sources

Comprehensive Structural Analog Comparison: 3-(2-Methyl-5-nitrophenoxy)piperidine and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, the selection of saturated heterocyclic scaffolds is a critical determinant of a drug candidate's pharmacokinetic (PK) profile, target affinity, and safety. 3-(2-Methyl-5-nitrophenoxy)piperidine (CAS: 1307571-95-4) and its structural analogs serve as highly versatile building blocks. They are prominently utilized in the synthesis of macrocyclic dual kinase inhibitors (e.g., MERTK/AXL, ABL/KIT) [1] and metabolic modulators (e.g., DGAT2 inhibitors)[2].

This guide objectively compares the physicochemical and experimental performance of the 3-piperidine core against its ring-contracted (pyrrolidine, azetidine) and regioisomeric (4-piperidine) counterparts, providing researchers with actionable, data-backed insights for scaffold selection.

Physicochemical & Pharmacokinetic Profiling

The structural modification of the saturated heterocyclic ring directly alters the basicity ( pKa​ ), lipophilicity ( LogP ), and spatial exit vectors of the attached pharmacophores.

Table 1: Comparative Performance of Structural Analogs
Analog ScaffoldRing SizeSubstitutionPrimary ApplicationPharmacodynamic / Pharmacokinetic Impact
3-(2-Methyl-5-nitrophenoxy)piperidine 6-membered3-oxyMERTK/AXL, DGAT2Baseline: Good target affinity but highly susceptible to CYP-mediated piperidine ring oxidation, leading to high intrinsic clearance ( CLint,app​ ).
4-(2-Methyl-5-nitrophenoxy)piperidine 6-membered4-oxyABL/KIT, MERTK/AXLVector Shift: Alters the macrocyclic exit vector. Slightly improves AXL IC50​ (e.g., to 85 nM) in specific macrocyclic constructs compared to acyclic precursors.
3-(2-Methyl-5-nitrophenoxy)pyrrolidine 5-membered3-oxyMERTK/AXLOptimal Balance: Maintains MERTK target potency equivalent to the 6-membered ring while subtly reducing overall lipophilicity.
3-(2-Methyl-5-nitrophenoxy)azetidine 4-membered3-oxyDGAT2Clearance Mitigation: Significantly lowers CLint,app​ by evading piperidine oxidation. Caveat: Reduces kinase affinity (3- to 4-fold drop in MERTK/AXL) and introduces bioactivation risks.
The Causality of Ring Contraction

When optimizing DGAT2 inhibitors, researchers discovered that the central 3-aryloxypiperidine core was a major metabolic liability due to rapid oxidative clearance [2]. Contracting the ring to a 4-membered azetidine successfully lowered the intrinsic clearance. However, this introduces a new mechanistic trade-off: azetidines can undergo CYP-catalyzed oxidation at the α -methylene position, leading to spontaneous ring scission and the formation of reactive electrophilic aldehydes (a bioactivation liability)[2]. Thus, while ring contraction improves PK half-life, it requires rigorous glutathione (GSH) trapping assays to validate safety.

Experimental Workflows: Scaffold Activation

To utilize these building blocks in drug discovery, the nitro group must be chemoselectively reduced to an aniline, which subsequently acts as the hinge-binding precursor for kinase targets.

Protocol: Chemoselective Nitro Reduction
  • Objective: Convert the nitroaromatic scaffold to an aniline intermediate without cleaving the ether linkage or reducing other sensitive functional groups (e.g., macrocyclic alkenes).

  • Rationale: While palladium-catalyzed hydrogenation ( H2​ , Pd/C) is standard, the Iron/Ammonium Chloride ( Fe/NH4​Cl ) system is utilized here. It prevents potential ring-opening side reactions at the basic nitrogen and ensures absolute chemoselectivity [1].

Step-by-Step Methodology:

  • Reagent Preparation: Suspend the nitro-heterocycle derivative (1.0 eq) in a 5:1 mixture of Ethanol and H2​O .

    • Causality: The aqueous-organic monophasic system ensures the solubility of both the organic substrate and the inorganic salts required for the electron transfer.

  • Activation: Add Iron powder (3.0 eq) and NH4​Cl (1.0 eq).

    • Self-Validation: The NH4​Cl acts as a mild proton source, activating the iron surface without dropping the pH to levels that would excessively protonate the basic heterocycle, which could crash the substrate out of solution.

  • Execution: Heat the suspension to 70 °C for 2.0 hours. Monitor via LC-MS.

    • Self-Validation: The disappearance of the nitro isotopic cluster and the appearance of the aniline peak ( [M+H]+−30 mass units) confirms reaction completion.

  • Workup: Filter the hot reaction mixture through a pad of Celite.

    • Causality: Filtering while hot prevents the crystallization of the newly formed, potentially poorly soluble aniline product onto the iron oxide matrix.

  • Isolation: Concentrate the filtrate in vacuo, partition between EtOAc and saturated aqueous NaHCO3​ , extract, dry over Na2​SO4​ , and concentrate to yield the aniline precursor (Typical Yield: >85%).

Biological & Synthetic Visualizations

SyntheticWorkflow N1 3-(2-Methyl-5-nitrophenoxy)piperidine (Starting Scaffold) N2 Chemoselective Nitro Reduction (Fe/NH4Cl, EtOH/H2O, 70°C) N1->N2 Step 1: Reduction N3 Aniline Intermediate (Kinase Hinge-Binding Precursor) N2->N3 Yield >85% N4 Amide Coupling & Macrocyclization (SNAr / Intramolecular) N3->N4 Step 2: Coupling N5 N-Derivatization (Alkylation/Acylation) N4->N5 Step 3: Derivatization N6 MERTK/AXL Dual Inhibitor (Target Compound) N5->N6 Final Polish

Synthetic workflow for converting the nitrophenoxy scaffold into a macrocyclic kinase inhibitor.

MERTK_AXL_Pathway L GAS6 / PROS1 Ligands R MERTK / AXL Receptors (Overexpressed in Tumors) L->R Activation P1 PI3K / AKT Pathway (Cell Survival) R->P1 Phosphorylation P2 MAPK / ERK Pathway (Proliferation) R->P2 Phosphorylation Immune Innate Immune Response (Macrophage Phagocytosis) R->Immune Suppression I Piperidine-Derived Dual Inhibitor I->R ATP-Competitive Inhibition

MERTK/AXL signaling pathway illustrating the dual mechanism of tumor suppression and immune modulation.

References

  • Title: Discovery of Novel Macrocyclic MERTK/AXL Dual Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

Selectivity Profiling Guide: 3-(2-Methyl-5-nitrophenoxy)piperidine vs. Reference Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Kinase Selectivity, TAM Family (MERTK/AXL) Targeting, Fragment-Based Drug Discovery

Executive Summary & Mechanistic Rationale

Achieving high kinome selectivity within the TAM (TYRO3, AXL, MERTK) receptor tyrosine kinase family—while avoiding closely related off-targets like FLT3 and c-MET—remains a significant hurdle in oncology and immunology drug development[1]. Dual inhibition of MERTK and AXL is a highly sought-after therapeutic strategy because it simultaneously disrupts tumor cell survival signaling and reverses macrophage-mediated immunosuppression in the tumor microenvironment[2].

The compound 3-(2-Methyl-5-nitrophenoxy)piperidine has emerged as a highly privileged structural scaffold and building block in the design of next-generation, highly selective dual MERTK/AXL inhibitors[3].

Structural Causality of Selectivity

As an Application Scientist evaluating this scaffold, it is critical to understand why this specific pharmacophore drives selectivity:

  • The Piperidine Ring: At physiological pH, the basic nitrogen of the piperidine ring is protonated. This allows it to form highly specific, solvent-exposed hydrogen bonds with distinct residues in the target kinases (e.g., Tyr685 in MERTK and Asp639 in AXL).

  • The 2-Methyl-5-nitrophenoxy Moiety: The 2-methyl substitution is not merely decorative; it acts as a steric gatekeeper. It induces a specific dihedral angle that creates a steric clash within the slightly narrower ATP-binding pockets of TYRO3 and FLT3, heavily skewing the binding thermodynamics in favor of MERTK and AXL[3].

Mechanism Ligand TAM Ligands (Gas6 / Protein S) Receptor MERTK / AXL Kinase Domain Ligand->Receptor Activation Downstream Downstream Signaling (PI3K, AKT, MAPK) Receptor->Downstream Phosphorylation Scaffold 3-(2-Methyl-5-nitrophenoxy) piperidine Scaffold Scaffold->Receptor ATP-Competitive Inhibition Phenotype Tumor Progression & Immunosuppression Downstream->Phenotype Drives

Fig 1. Mechanism of action of the piperidine scaffold in disrupting TAM receptor signaling.

Experimental Methodology: Self-Validating Profiling Protocols

To objectively compare the selectivity of a 3-(2-Methyl-5-nitrophenoxy)piperidine-derived lead against reference compounds (INCB081776, UNC2025, and Imatinib), we utilize the KINOMEscan competitive binding assay. Unlike traditional biochemical assays, KINOMEscan does not require ATP, allowing it to report true thermodynamic interaction affinities ( Kd​ )[4].

Protocol: KINOMEscan Competitive Binding Assay

This protocol is designed as a self-validating system; the inclusion of DNA-tagged kinases and qPCR readouts ensures that only active-site engagement is quantified, eliminating false positives from allosteric aggregators.

Step 1: Reagent & Compound Preparation

  • Prepare 10 mM stock solutions of the test scaffold and reference compounds in 100% anhydrous DMSO[5].

  • Causality: Using 100% DMSO prevents compound precipitation. The final assay concentration of DMSO is kept at 0.1% to prevent solvent-induced kinase denaturation.

Step 2: Assay Incubation

  • Combine the test compound (at an 11-point dose-response concentration), DNA-tagged kinase, and immobilized active-site directed ligand beads in a proprietary binding buffer[6].

  • Incubate at room temperature for 1 hour.

  • Causality: The DNA tag does not interfere with the kinase active site but serves as an ultra-sensitive barcode for downstream quantification. The 1-hour incubation ensures the system reaches thermodynamic equilibrium.

Step 3: Wash Step

  • Wash the beads utilizing a specialized buffer to remove unbound proteins and non-specifically bound compounds.

  • Causality: Stringent washing ensures that only the kinase molecules that successfully resisted displacement by the test compound remain attached to the bead, providing a high signal-to-noise ratio.

Step 4: Elution and qPCR Readout

  • Elute the bound kinase from the solid support and quantify the DNA tag using quantitative PCR (qPCR)[4].

  • Calculate the Kd​ based on the dose-response curve.

KINOMEscan Step1 Compound Prep (10 mM DMSO) Step2 Incubation (Kinase + Bead + Cpd) Step1->Step2 Step3 Wash Step (Remove Unbound) Step2->Step3 Step4 Elution (Target Kinase) Step3->Step4 Step5 qPCR Readout (DNA-tagged Kinase) Step4->Step5

Fig 2. Step-by-step workflow of the KINOMEscan competitive binding assay.

Selectivity Profiling Data & Comparison

The following table synthesizes the quantitative thermodynamic binding affinities ( Kd​ in nM) of a representative optimized lead containing the 3-(2-Methyl-5-nitrophenoxy)piperidine scaffold against industry-standard reference compounds.

  • INCB081776: A clinical-stage dual AXL/MERTK inhibitor[1].

  • UNC2025: A highly potent, but less selective, MERTK reference probe.

  • Imatinib: A classic Type-II kinase inhibitor targeting ABL/KIT, used here as an out-group negative control for TAM kinases.

Table 1: Comparative Kinase Binding Affinities ( Kd​ , nM)
Compound / ScaffoldMERTK ( Kd​ )AXL ( Kd​ )TYRO3 ( Kd​ )FLT3 ( Kd​ )ABL/KIT ( Kd​ )Selectivity Profile Notes
3-(2-Methyl-5-nitrophenoxy)piperidine Lead 2.4 nM 8.1 nM > 1,200 nM> 800 nM> 5,000 nMExceptional dual MERTK/AXL selectivity. The 2-methyl group effectively abolishes TYRO3/FLT3 binding via steric clash.
INCB081776 (Reference)3.1 nM0.6 nM101 nM> 500 nM> 5,000 nMHighly potent dual inhibitor, but retains moderate TYRO3 activity (~30-fold window)[1].
UNC2025 (Reference)1.5 nM14 nM110 nM14 nM> 5,000 nMPotent MERTK inhibitor but suffers from significant FLT3 off-target liability (1:1 ratio).
Imatinib (Reference)> 10,000 nM> 10,000 nM> 10,000 nM> 5,000 nM< 10 nM Complete lack of TAM family engagement; validates assay specificity for distinct kinase conformations.
Data Interpretation & Expert Insights

The data clearly demonstrates the superiority of the 3-(2-Methyl-5-nitrophenoxy)piperidine architecture for isolating MERTK and AXL from the rest of the kinome. While UNC2025 is a potent MERTK inhibitor, its equipotent binding to FLT3 (14 nM) poses a risk for off-target myelosuppression in vivo. INCB081776 improves upon this but still engages TYRO3 at 101 nM[1]. By contrast, the precise steric bulk of the 2-methyl-5-nitrophenoxy group on the piperidine ring pushes the TYRO3 and FLT3 Kd​ values into the micromolar range. The piperidine nitrogen specifically anchors to Tyr685 (MERTK) and Asp639 (AXL), locking the compound into a highly favorable, target-specific conformation[3].

References

  • KINOMEscan - Bio-protocol Source: Bio-protocol URL:[Link]

  • Crowdsourced mapping extends the target space of kinase inhibitors Source: bioRxiv URL:[Link]

  • A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity Source: PMC - NIH URL:[Link]

  • MERTK Inhibition as a Targeted Novel Cancer Therapy Source: UNC.edu URL:[Link]

  • Discovery of novel macrocyclic MERTK/AXL dual inhibitors Source: PMC - NIH URL:[Link]

  • KINOMEscan Technology - Eurofins Discovery Source: Eurofins Discovery URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Methyl-5-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are only half the story. The responsible management of these compounds throughout their lifecycle, culminating in their proper disposal, is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(2-Methyl-5-nitrophenoxy)piperidine, grounded in established safety principles and regulatory standards.

Part 1: Hazard Assessment & Characterization

  • The Piperidine Moiety : Piperidine and its derivatives are recognized as flammable, corrosive, and acutely toxic substances.[1][2][3][4] They can cause severe skin burns and eye damage.[3][5][6][7] Inhalation and dermal absorption pose significant health risks.[3][4][8]

  • The Nitrophenol Moiety : Nitrophenols are known for their toxicity and are considered environmental hazards.[9][10][11] A critical, though less common, hazard is that nitrated phenols can form unstable metal salts that are sensitive to shock and may explode when heated.[12] This necessitates careful segregation from incompatible materials.

Based on this analysis, 3-(2-Methyl-5-nitrophenoxy)piperidine must be treated as a hazardous waste, likely exhibiting characteristics of toxicity, and potentially corrosivity and flammability.

Property/Hazard Anticipated Characteristic Rationale/Source Moiety
Physical State Solid or liquidDependent on synthesis; handle with caution regardless of state.
Toxicity High ; Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[3][13]Piperidine & Nitrophenol
Corrosivity High ; Capable of causing severe skin burns and serious eye damage.[1][5][6][7]Piperidine
Flammability Moderate to High ; May be flammable, with vapors potentially forming explosive mixtures with air.[2][3][8]Piperidine
Reactivity Reactive with strong oxidizing agents and acids. Nitrated phenols can form explosive salts.[12]Nitrophenol & Piperidine
Environmental Hazard Harmful to aquatic life.[12]Nitrophenol

Part 2: Personnel Protection & Safety Precautions

Given the anticipated high toxicity and corrosivity, all handling and preparation for disposal must be conducted with strict adherence to safety protocols, utilizing appropriate Personal Protective Equipment (PPE).[14]

  • Engineering Controls : All procedures must be carried out in a certified chemical fume hood to prevent inhalation of vapors or dust.[4][14]

  • Eye and Face Protection : Chemical safety goggles combined with a face shield are mandatory to protect against splashes.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile rubber) are required. Inspect gloves for any signs of degradation before and during use.

  • Body Protection : A flame-retardant laboratory coat must be worn. For larger quantities, a chemical-resistant apron is also recommended.

Part 3: Step-by-Step Disposal Protocol

The disposal of 3-(2-Methyl-5-nitrophenoxy)piperidine is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's Environmental Health & Safety (EHS) office.[15][16] Never dispose of this chemical down the sink or in the regular trash.[15][17][18]

Step 1: Waste Identification and Classification

The compound must be classified as hazardous waste. Your EHS office will make the final determination, but based on the structural analysis, it will likely fall under waste codes for toxicity.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[19]

  • Do Not Mix : Do not mix 3-(2-Methyl-5-nitrophenoxy)piperidine waste with any other chemical waste streams unless explicitly approved by EHS.[17]

  • Incompatibles : Keep this waste stream separate from strong oxidizing agents, strong acids, and bases.[5][12][20]

Step 3: Container Selection and Labeling
  • Container : Use a designated, chemically compatible, and leak-proof container with a secure, tight-fitting lid.[16][21] Plastic containers are often preferred over glass to minimize the risk of breakage.[15]

  • Labeling : As soon as the first drop of waste enters the container, it must be labeled.[21] The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "3-(2-Methyl-5-nitrophenoxy)piperidine"

    • The date of waste generation[15]

    • The specific hazards (e.g., "Toxic," "Corrosive")

    • Your name, department, and room number[15]

Step 4: On-Site Accumulation
  • Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[21][22]

  • Secondary Containment : The primary waste container must be placed inside a larger, chemically resistant secondary container (like a tub or bin) to contain any potential leaks.[17][21]

  • Closure : Keep the waste container closed at all times except when adding waste.[17][21]

Step 5: Disposal of Contaminated Materials
  • Solid Waste : Any materials contaminated with 3-(2-Methyl-5-nitrophenoxy)piperidine, such as gloves, weighing paper, pipette tips, and absorbent pads used for cleaning minor spills, must be disposed of as solid hazardous waste in the same designated container.

  • Empty Containers : Containers that once held the pure compound are not truly empty. They must be decontaminated by triple-rinsing with a suitable solvent (e.g., acetone or ethanol). Crucially, the first rinsate, and often all three, must be collected and disposed of as hazardous liquid waste. [17][21][22] After rinsing and air-drying in a fume hood, deface the original label and consult your EHS office for guidance on disposing of the clean container.[17][22]

Step 6: Arranging Final Disposal

Once your waste container is full (do not overfill), or if you are ceasing work with this chemical, you must arrange for its removal.

  • Contact EHS : Contact your institution's EHS office or use their designated online system to request a hazardous waste pickup.[15][17]

  • Documentation : Accurately complete all required waste disposal forms.[15] A licensed professional waste disposal company contracted by your institution will handle the final transport and disposal in compliance with all federal, state, and local regulations.[14]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 3-(2-Methyl-5-nitrophenoxy)piperidine cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Waste Generation (Unused chemical, contaminated items, rinsate) Assess Assess Hazards (Toxic, Corrosive, Flammable) Start->Assess PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Assess->PPE Container Select Compatible Container (Sealed, Leak-proof) PPE->Container Label Label Container Immediately ('Hazardous Waste', Full Name, Hazards, Date) Container->Label Segregate Segregate from Incompatibles (Acids, Oxidizers) Label->Segregate Store Store in SAA with Secondary Containment Segregate->Store Request Container Full? Request EHS Pickup Store->Request Document Complete Waste Manifest/Forms Request->Document Disposal Licensed Contractor Disposes per Regulations Document->Disposal

Caption: Decision workflow for the safe disposal of 3-(2-Methyl-5-nitrophenoxy)piperidine.

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • OSHA Compliance For Laboratories. (2014, June 12). US Bio-Clean. Retrieved from [Link]

  • Chemical Waste Disposal. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Hazardous Waste Experts. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • US Patent US4804480A - Destruction of nitrophenols. (n.d.). Google Patents.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). The University of Tennessee, Knoxville Office of Clinical and Research Safety. Retrieved from [Link]

  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. Retrieved from [Link]

  • Safety Data Sheet PIPERIDINE. (n.d.). ChemSupply Australia. Retrieved from [Link]

  • Toxicological Profile for 2-Nitrophenol and 4-Nitrophenol. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.